molecular formula C30H46O8 B12556949 8-Hydroxyodoroside A

8-Hydroxyodoroside A

Cat. No.: B12556949
M. Wt: 534.7 g/mol
InChI Key: UZWLNBWIIKVXSW-QFUJVLJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyodoroside A has been reported in Daphnis nerii and Nerium oleander with data available.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-8,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1

InChI Key

UZWLNBWIIKVXSW-QFUJVLJYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]4([C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Origin of Product

United States

Foundational & Exploratory

Isolating 8-Hydroxyodoroside A from Nerium indicum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Nerium indicum and its Bioactive Compounds

Nerium indicum is a well-documented medicinal plant that contains a diverse array of phytochemicals, including alkaloids, flavonoids, steroids, and tannins.[1][2] Of particular interest to the pharmaceutical industry are its cardiac glycosides, which have demonstrated a range of biological activities.[1][3] These compounds are known for their cardiotonic properties, but also exhibit potential in other therapeutic areas. The leaves of Nerium indicum are a primary source for the extraction of these valuable compounds.[1][4]

General Phytochemical Profile of Nerium indicum Leaves

A preliminary analysis of the phytochemicals present in the leaves of Nerium indicum is crucial for developing an effective isolation strategy. The table below summarizes the key classes of compounds found in the leaves.

Phytochemical ClassPresence in Methanol ExtractPresence in Water Extract
Alkaloids+++++
Cardiac Glycosides+++++
Flavonoids+++++
Phenols+++++
Saponins+++++
Steroids++++
Tannins++++++
Table 1: Qualitative Phytochemical Screening of Nerium indicum Leaf Extracts.[1] The number of '+' indicates the relative abundance of the phytochemical class.

Proposed Experimental Protocol for the Isolation of Cardiac Glycosides

The following protocol outlines a general methodology for the extraction and fractionation of cardiac glycosides from Nerium indicum leaves. This procedure is a composite of standard techniques used for the isolation of this class of compounds and should be optimized for the specific target, 8-Hydroxyodoroside A.

Plant Material Collection and Preparation

Fresh leaves of Nerium indicum should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried, and pulverized into a coarse powder.

Extraction

The powdered leaf material is subjected to extraction with a suitable solvent to isolate the crude mixture of phytochemicals. Methanol is often a preferred solvent for extracting cardiac glycosides.[1]

Procedure:

  • Macerate the dried leaf powder in methanol (e.g., 1:10 w/v) for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation

The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

Procedure:

  • Suspend the crude methanol extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

  • Collect each fraction and evaporate the solvent to dryness. The cardiac glycosides are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).

Chromatographic Purification

Column chromatography is a critical step for the isolation of individual compounds from the enriched fractions.

Procedure:

  • Pack a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., n-hexane).

  • Load the chloroform or ethyl acetate fraction onto the column.

  • Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Collect the eluting fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing agent (e.g., Liebermann-Burchard reagent for steroids and cardiac glycosides).

  • Pool the fractions containing the compound of interest (as indicated by TLC) and concentrate them.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Characterization of Isolated Compounds

The structure of the purified compound, presumed to be this compound, should be elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To establish the complete chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of cardiac glycosides from Nerium indicum.

Isolation_Workflow Plant_Material Nerium indicum Leaves (Dried and Powdered) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions n-Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Select Chloroform/ Ethyl Acetate Fraction TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purified_Fractions Purified Fractions TLC_Monitoring->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Characterization Spectroscopic Characterization (MS, NMR, IR, UV) Isolated_Compound->Characterization Final_Structure Structure Elucidation Characterization->Final_Structure

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways of Related Cardiac Glycosides

While the specific signaling pathway of this compound is not yet elucidated, cardiac glycosides, in general, are known to primarily inhibit the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. This mechanism is the basis for their cardiotonic effects. Further research is required to determine if this compound follows this classical pathway or exhibits novel mechanisms of action.

The diagram below illustrates the generally accepted signaling pathway for cardiac glycosides.

Cardiac_Glycoside_Pathway CG Cardiac Glycoside (e.g., this compound) Inhibition Inhibition CG->Inhibition NaK_Pump Na+/K+-ATPase Pump Na_in Increased Intracellular Na+ NaK_Pump->Na_in blocks Na+ efflux Inhibition->NaK_Pump NCX Na+/Ca2+ Exchanger Na_in->NCX reduces driving force Ca_in Increased Intracellular Ca2+ NCX->Ca_in decreases Ca2+ efflux Cellular_Effects Downstream Cellular Effects (e.g., Increased Cardiac Contractility) Ca_in->Cellular_Effects

Caption: General signaling pathway of cardiac glycosides.

Conclusion

The isolation of this compound from Nerium indicum presents a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the extraction, purification, and characterization of this and other cardiac glycosides from this valuable medicinal plant. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Unveiling 8-Hydroxyodoroside A: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. While cardiac glycosides have been historically utilized for their cardiotonic effects, recent research has unveiled their potential in other therapeutic areas, including oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound, a lesser-known member of this pharmacologically significant family. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this novel bioactive molecule.

Discovery and Natural Occurrence

This compound has been identified as a constituent of Nerium oleander (synonym: Nerium indicum), a well-known medicinal and ornamental plant belonging to the Apocynaceae family.[1][2] Specifically, this compound has been isolated from the leaf extract of the plant.[3][4] The discovery of this compound is part of ongoing research into the diverse array of cardiac glycosides present in Nerium oleander, a plant with a rich history in traditional medicine.[3]

The compound is also referred to in scientific literature as 8-hydroxi-digitoxigenin-3-O-β-D-diginoside, highlighting its chemical structure as a glycoside of 8-hydroxydigitoxigenin.[3][4] This nomenclature provides insight into its relationship with other well-known cardiac glycosides, such as digitoxin.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized in the table below. This information is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Chemical Name This compound[2][5]
Synonym 8-hydroxi-digitoxigenin-3-O-β-D-diginoside[3][4]
CAS Number 176519-75-8[5]
Molecular Formula C30H46O8[5]
Molecular Weight 534.7 g/mol [5]
Class Steroids, Cardiac Glycosides[2]
Natural Source Nerium oleander (Nerium indicum)[1][2]

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of this compound is not yet widely published in a consolidated format, the general methodology can be inferred from standard practices for the extraction and purification of cardenolides from plant materials.

General Isolation and Purification Workflow

The isolation of this compound from Nerium oleander leaves typically involves a multi-step process designed to separate and purify this specific cardenolide from a complex mixture of phytochemicals. The general workflow is as follows:

experimental_workflow plant_material Dried & Powdered Nerium oleander Leaves extraction Maceration with Methanol plant_material->extraction Solvent filtration Filtration & Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning Crude Extract chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography Enriched Fraction hplc Preparative HPLC chromatography->hplc Semi-pure Fraction pure_compound Pure this compound hplc->pure_compound signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects NaK_ATPase Na+/K+-ATPase ion_imbalance Intracellular Ion Imbalance NaK_ATPase->ion_imbalance apoptosis Apoptosis ion_imbalance->apoptosis cell_cycle_arrest Cell Cycle Arrest ion_imbalance->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation ion_imbalance->proliferation_inhibition Hydroxyodoroside This compound Hydroxyodoroside->NaK_ATPase Inhibition

References

8-Hydroxyodoroside A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a naturally occurring cardiac glycoside, a class of organic compounds known for their potent effects on the cardiovascular system. This document provides a detailed technical guide to the chemical structure, properties, and biological aspects of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is classified as a steroid, characterized by a four-ring carbon skeleton. Its specific stereochemistry and the arrangement of its hydroxyl and glycosidic linkages are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176519-75-8Chemical Supplier Catalogs
Molecular Formula C₃₀H₄₆O₈Real-Gene Labs[1]
Molecular Weight 534.7 g/mol Real-Gene Labs[1]
Appearance PowderCymitQuimica[2]
Purity 95%~99%CymitQuimica[2]

Note: More detailed physicochemical data such as melting point, solubility, and spectral data (NMR, IR, MS) would be available in the primary literature describing its isolation and characterization. A comprehensive search for the original publication is ongoing.

Isolation and Synthesis

Natural Source and Isolation

This compound is a constituent of plants from the Cerbera genus, notably Cerbera manghas, commonly known as sea mango.[3][4][5][6][7] This plant is a member of the Apocynaceae family and is recognized for producing a variety of cardiac glycosides.

Experimental Protocol: General Isolation of Cardiac Glycosides from Cerbera manghas

The following is a generalized protocol for the isolation of cardiac glycosides from plant material, which would be adapted for the specific isolation of this compound.

Diagram 1: General Workflow for Isolation of Cardiac Glycosides

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., leaves or seeds of Cerbera manghas) Extraction Maceration or Soxhlet Extraction (with methanol or ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (under reduced pressure) Extraction->Filtration_Concentration Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) Filtration_Concentration->Partitioning Crude_Extract Crude Glycoside Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Purification Further Purification (e.g., preparative HPLC) TLC_Analysis->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of cardiac glycosides.

  • Plant Material Collection and Preparation: Leaves or seeds of Cerbera manghas are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to exhaustively extract the glycosides.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The cardiac glycosides are typically found in the more polar fractions.

  • Chromatographic Separation: The enriched glycoside fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

Cardiac glycosides as a class are known to be potent inhibitors of the Na+/K+-ATPase pump in cell membranes, which leads to an increase in intracellular calcium concentration. This mechanism is the basis for their cardiotonic effects and is also implicated in their potential anticancer activities.

While specific biological activity data for this compound is not widely available in the public domain, related "odoroside" compounds have been investigated for their therapeutic potential. For instance, Odoroside A has demonstrated anticancer effects. Research into the biological activities of various 8-hydroxyquinoline derivatives has also shown potential for anticancer applications.[3]

Diagram 2: General Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Pathway CG Cardiac Glycoside (e.g., this compound) CG->Inhibition NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Inhibition leads to Inhibition->NaK_ATPase NCX Na+/Ca2+ Exchanger (NCX) Increased_Na->NCX Alters gradient for Reduced_Ca_Efflux Reduced Ca2+ Efflux NCX->Reduced_Ca_Efflux Reduces activity of Increased_Ca Increased Intracellular Ca2+ Reduced_Ca_Efflux->Increased_Ca Cellular_Effects Downstream Cellular Effects (e.g., Cardiotonicity, Apoptosis) Increased_Ca->Cellular_Effects

Caption: Simplified signaling pathway of cardiac glycosides.

Future Research Directions

The limited publicly available information on this compound highlights the need for further research. Key areas for future investigation include:

  • Complete Structure Elucidation: Confirmation of the full stereochemical structure of this compound.

  • Detailed Biological Profiling: In-depth studies to determine its specific biological targets and mechanisms of action, including its potential as an anticancer agent.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship.

  • Synthetic Methodologies: Development of efficient synthetic routes to enable the production of larger quantities for extensive research and potential therapeutic development.

Conclusion

This compound is a cardiac glycoside with a chemical profile that suggests potential for significant biological activity. While current knowledge is limited, its classification and natural origin point towards a promising area for further scientific exploration, particularly in the context of drug discovery. This technical guide serves as a foundational resource for researchers and professionals interested in advancing the understanding and application of this intriguing natural compound.

References

An In-depth Technical Guide on the Putative Biosynthesis of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of 8-Hydroxyodoroside A has not yet been fully elucidated in scientific literature. This guide presents a putative pathway constructed from the well-characterized biosynthesis of related cardenolides, such as digitoxigenin, and general plant steroid metabolism. The proposed steps and enzymes serve as a framework for future research and discovery.

Introduction

This compound is a cardenolide, a class of steroid-derived natural products known for their potent cardiac activity. Isolated from Nerium indicum (also known as Nerium oleander), this compound, like other cardiac glycosides, is of significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel derivatives with improved pharmacological profiles. This document outlines the predicted biosynthetic route to this compound, detailing the likely enzymatic transformations from primary metabolites to the final complex structure.

Predicted Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Steroid Nucleus: This stage involves the synthesis of the fundamental C27 steroid backbone from isoprene units.

  • Modification of the Steroid Nucleus and Formation of the Cardenolide Aglycone: This involves a series of oxidations, reductions, and isomerizations of the steroid core, culminating in the formation of the characteristic butenolide ring at C-17.

  • Glycosylation: The final step involves the attachment of a sugar moiety to the steroid aglycone to form the glycoside.

The initial steps of steroid biosynthesis are conserved across a wide range of plants[1][2]. The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, to form the C30 hydrocarbon squalene. In plants, squalene is cyclized to cycloartenol, which then undergoes a series of demethylations and isomerizations to yield cholesterol[1]. Cholesterol is considered a key precursor for the biosynthesis of cardenolides[3][4][5].

Following the formation of cholesterol, a series of enzymatic modifications are predicted to occur to generate the cardenolide aglycone. The pathway leading to digitoxigenin, a common cardenolide aglycone, is the best-studied model and is presented here as a proxy for the formation of the this compound aglycone[4][6].

The key transformations include:

  • Side-chain cleavage: The cholesterol side chain is cleaved to produce pregnenolone, a C21 steroid. This is a critical entry point into the cardenolide pathway and is catalyzed by a cytochrome P450 enzyme, recently identified as belonging to the CYP87A family in Digitalis purpurea and Calotropis procera[7][8][9].

  • Conversion to Progesterone: Pregnenolone is converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase[3][10][11].

  • Stereospecific Reduction: Progesterone undergoes a crucial stereospecific reduction at the C5 position to form 5β-pregnane-3,20-dione. This reaction is catalyzed by progesterone 5β-reductase (P5βR), a key enzyme that determines the cis-fusion of the A and B rings of the steroid, a characteristic feature of cardenolides[12][13][14][15].

  • Hydroxylations and Butenolide Ring Formation: The 5β-pregnane-3,20-dione then undergoes a series of hydroxylation reactions, notably at the C14 and C21 positions[4]. The mechanism of the formation of the α,β-unsaturated γ-lactone (butenolide) ring at C-17 is not fully understood but is thought to involve the condensation of a C2 unit, possibly from acetate, with the C21 steroid precursor[16]. For this compound, an additional hydroxylation at the C8 position is expected.

The final step in the biosynthesis of this compound is the attachment of a sugar moiety at the C3 hydroxyl group of the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the steroid aglycone[17][18][19][20][21]. The specific UGTs responsible for the glycosylation of cardenolides in Nerium species have not yet been identified.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available. However, studies on related cardenolides in Digitalis species provide some insights into the efficiency of these pathways.

ParameterValueOrganism/SystemCompoundReference
Enzyme Activity
Progesterone 5β-reductase (PmdP5βR1)Specific activity with progesterone: ~2 pkat/mgPlantago mediaProgesterone[13]
Metabolite Levels
Lanatoside AMajor cardenolideDigitalis lanataLanatoside A[22]
Lanatoside CMajor cardenolideDigitalis lanataLanatoside C[22]
Purpurea glycoside AMajor cardenolideDigitalis purpureaPurpurea glycoside A[22]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

  • Plant Material: Collect different tissues (leaves, stems, flowers, roots) from Nerium indicum at various developmental stages.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform high-throughput RNA sequencing (RNA-seq).

  • De Novo Transcriptome Assembly and Annotation: Assemble the transcriptome and annotate the unigenes against public databases (e.g., NCBI, KEGG).

  • Differential Gene Expression Analysis: Identify genes that are co-expressed with known cardenolide biosynthesis genes or are highly expressed in tissues with high this compound accumulation.

  • Candidate Gene Selection: Select candidate genes encoding enzymes such as cytochrome P450s, reductases, dehydrogenases, and glycosyltransferases for further characterization.

  • Gene Cloning and Heterologous Expression: Clone the full-length cDNA of the candidate gene into an expression vector (e.g., for E. coli or yeast). Express and purify the recombinant protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the predicted substrate (e.g., a steroid intermediate), and any necessary co-factors (e.g., NADPH for P450s).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

  • VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector.

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Nerium indicum plants.

  • Gene Silencing Confirmation: After a few weeks, confirm the downregulation of the target gene transcript levels using quantitative real-time PCR (qRT-PCR).

  • Metabolite Analysis: Extract metabolites from the silenced and control plants and analyze the levels of this compound and its potential precursors using LC-MS. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in its biosynthesis.

Visualizations

Putative_Biosynthesis_of_8_Hydroxyodoroside_A cluster_0 Stage 1: Steroid Nucleus Formation cluster_1 Stage 2: Cardenolide Aglycone Formation (Putative) cluster_2 Stage 3: Glycosylation IPP IPP / DMAPP Squalene Squalene IPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A (putative) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD / Isomerase Pregnanedione 5β-Pregnane-3,20-dione Progesterone->Pregnanedione Progesterone 5β-reductase Hydroxylated_Intermediates Hydroxylated Intermediates Pregnanedione->Hydroxylated_Intermediates Hydroxylases Aglycone 8-Hydroxy-digitoxigenin (Putative Aglycone) Hydroxylated_Intermediates->Aglycone Butenolide Ring Formation Final_Product This compound Aglycone->Final_Product UDP-Glycosyltransferase

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow start Start: Hypothesis Generation transcriptomics Transcriptome Analysis (Nerium indicum) start->transcriptomics candidate_selection Candidate Gene Selection transcriptomics->candidate_selection in_vitro In Vitro Enzyme Assays candidate_selection->in_vitro in_vivo In Vivo Gene Silencing (VIGS) candidate_selection->in_vivo metabolite_analysis Metabolite Analysis (LC-MS) in_vitro->metabolite_analysis in_vivo->metabolite_analysis pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation

Caption: Experimental workflow for pathway elucidation.

References

Preliminary Biological Screening of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on the biological activities of 8-Hydroxyodoroside A is scarce. This document serves as a comprehensive technical guide and template for researchers undertaking the preliminary biological screening of this, or other novel natural products. The experimental data presented herein is illustrative and should be replaced with empirical results.

Introduction

This compound is a putative cardiac glycoside, a class of naturally occurring steroid-like compounds. Cardiac glycosides are known to exert a range of biological effects, primarily through their interaction with the Na+/K+-ATPase pump.[1][2][3] This interaction can modulate various downstream signaling pathways, leading to activities such as cytotoxicity against cancer cell lines and antiviral effects.[1][2][4][5] This guide outlines a systematic approach to the initial in vitro biological screening of this compound, focusing on cytotoxicity, antiviral potential, and elucidation of its impact on key cellular signaling pathways.

In Vitro Cytotoxicity Screening

The initial step in evaluating the therapeutic potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines. This screening helps to identify the concentration range at which the compound exhibits anti-proliferative effects and provides a preliminary indication of its potential as an anticancer agent.

1.1 Quantitative Cytotoxicity Data

The cytotoxic effects of this compound would be quantified by determining the half-maximal inhibitory concentration (IC50) against various cell lines. For comparison, the cytotoxicity against a non-cancerous cell line (e.g., human dermal fibroblasts, HDF) is also assessed to determine the compound's selectivity.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) (IC50 HDF / IC50 Cancer Cell)
A549Lung CarcinomaData PlaceholderData Placeholder
HeLaCervical CarcinomaData PlaceholderData Placeholder
MCF-7Breast CarcinomaData PlaceholderData Placeholder
PC-3Prostate CarcinomaData PlaceholderData Placeholder
HDFNormal FibroblastsData PlaceholderN/A

1.2 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6][8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

1.3 Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Values H->I

Workflow for the MTT-based cytotoxicity assay.

In Vitro Antiviral Screening

Given that many natural products exhibit antiviral properties, a preliminary screening against a panel of viruses is a logical next step.[9] This can identify potential broad-spectrum antiviral activity or specific efficacy against certain viral families.

2.1 Quantitative Antiviral Data

The antiviral activity is typically assessed by measuring the reduction in viral replication. Key parameters include the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

VirusFamilyEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)OrthomyxoviridaeData PlaceholderData PlaceholderData Placeholder
Herpes Simplex Virus 1 (HSV-1)HerpesviridaeData PlaceholderData PlaceholderData Placeholder
Dengue Virus (DENV-2)FlaviviridaeData PlaceholderData PlaceholderData Placeholder
SARS-CoV-2CoronaviridaeData PlaceholderData PlaceholderData Placeholder

2.2 Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

The PRNA is a standard method to quantify the inhibition of viral infection. It measures the reduction in the formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer.

Materials:

  • Vero cells (or other susceptible cell line)

  • Virus stock of known titer

  • 96-well or 24-well plates

  • This compound stock solution

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., DMEM with 1% methylcellulose)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in plates to form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and add the overlay medium. The high viscosity of this medium restricts the spread of progeny virions, localizing the infection to form plaques.

  • Incubation: Incubate the plates for 3-5 days (depending on the virus) until plaques are visible.

  • Staining: Remove the overlay medium, fix the cells with 4% paraformaldehyde, and stain with Crystal Violet solution. The stain will color the viable cells, leaving the plaques unstained.

  • Plaque Counting: Count the number of plaques in each well and compare it to the virus control (no compound).

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration and determine the EC50 value.

2.3 Workflow for Antiviral Screening

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Quantification A Seed Host Cells to Confluency C Inoculate Cell Monolayer A->C B Mix Serial Dilutions of Compound with Virus B->C D Add Viscous Overlay Medium C->D E Incubate for 3-5 Days D->E F Fix and Stain Cells with Crystal Violet E->F G Count Plaques F->G H Calculate % Inhibition and EC50 Value G->H

Workflow for the Plaque Reduction Neutralization Assay.

Investigation of Cellular Signaling Pathways

Understanding how a compound exerts its biological effects requires investigating its impact on cellular signaling pathways. For a putative cardiac glycoside, the primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular calcium, which in turn can activate multiple downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, influencing cell proliferation and survival.[1][4]

3.1 Signaling Pathway Diagram: Na+/K+-ATPase Mediated Cascade

The following diagram illustrates the signaling cascade initiated by the binding of a cardiac glycoside like this compound to the Na+/K+-ATPase.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation EGFR EGFR Ras Ras EGFR->Ras Activation Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Phosphorylation & Activation Gene Gene Expression TF->Gene Biological_Effects Cell Proliferation, Apoptosis, etc. Gene->Biological_Effects Compound This compound Compound->NKA Inhibition

Signaling pathway initiated by this compound.

3.2 Experimental Protocol: Western Blot for ERK Activation

To validate the proposed signaling pathway, one could measure the activation of key proteins like ERK (Extracellular signal-regulated kinase) using Western blotting. An increase in the phosphorylated form of ERK (p-ERK) would indicate activation of this pathway.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total-ERK and the loading control (GAPDH).

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The illustrative data and protocols describe a logical progression from broad cytotoxicity and antiviral screening to a more focused investigation of the underlying mechanism of action. Positive results from these initial screens would warrant further investigation, including in vivo efficacy studies, detailed mechanism of action studies (e.g., RNA sequencing, proteomics), and medicinal chemistry efforts to optimize the compound's structure for improved potency and reduced toxicity.

References

8-Hydroxyodoroside A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 176519-75-8 Molecular Formula: C₃₀H₄₆O₈ Molecular Weight: 534.68 g/mol

This technical guide provides an in-depth overview of 8-Hydroxyodoroside A, a steroidal cardiac glycoside isolated from Nerium oleander (commonly known as oleander) and Nerium indicum.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this class of compounds.

Introduction

This compound belongs to the cardenolide class of cardiac glycosides, a group of naturally occurring steroids known for their potent effects on cardiac muscle.[2][3] Historically, cardiac glycosides have been used in the treatment of heart failure and cardiac arrhythmias.[2][3][4] More recently, interest has grown in their potential as cytotoxic and anticancer agents.[2][3][4] As a constituent of Nerium oleander, this compound is part of a complex mixture of bioactive compounds that contribute to the plant's well-known toxicity and medicinal properties.[2][3][5]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, general characteristics of related cardiac glycosides can be inferred.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number176519-75-8Internal Knowledge
Molecular FormulaC₃₀H₄₆O₈Internal Knowledge
Molecular Weight534.68 g/mol Internal Knowledge
AppearanceWhite to off-white powder (predicted)General Knowledge
SolubilityLikely soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water.General Knowledge

Biological Activity and Mechanism of Action

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[3][4][6]

Inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes leads to an increase in intracellular sodium ion concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. The increased intracellular calcium enhances the force of myocardial contraction, which is the basis of the cardiotonic effect of these compounds.[3][4]

In the context of cancer, the disruption of ion homeostasis by cardiac glycosides can trigger a cascade of events leading to apoptosis and inhibition of cell proliferation.[4][6]

Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for cardiac glycosides.

Cardiac_Glycoside_Signaling_Pathway Figure 1: Signaling Pathway of Cardiac Glycosides cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Leads to Na_ion->NCX Inhibits Cellular_Effects Cardiotonic Effect Cytotoxicity / Apoptosis Ca_ion->Cellular_Effects Triggers

Figure 1: Signaling Pathway of Cardiac Glycosides

Quantitative Data

For context, other cardiac glycosides isolated from Nerium oleander have demonstrated potent cytotoxic activity against various cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range. It is plausible that this compound exhibits similar potency.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in specialized natural product chemistry literature. For researchers interested in evaluating its biological activity, a general protocol for assessing cytotoxicity is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro cytotoxicity testing of a natural product.

Experimental_Workflow_Cytotoxicity Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Culture 1. Cell Line Culture (e.g., HeLa, MCF-7) Start->Cell_Culture Cell_Seeding 2. Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Preparation of This compound Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treatment of Cells with Compound for 48-72h Compound_Prep->Treatment MTT_Addition 5. Addition of MTT Reagent Treatment->MTT_Addition Incubation 6. Incubation for 4h MTT_Addition->Incubation Formazan_Solubilization 7. Solubilization of Formazan with DMSO Incubation->Formazan_Solubilization Absorbance_Reading 8. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis and IC50 Determination Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay

Future Perspectives

This compound represents a potentially valuable natural product for further investigation. Future research should focus on:

  • Isolation and Purification: Development of efficient methods to isolate this compound in sufficient quantities for comprehensive biological evaluation.

  • In-depth Biological Characterization: Systematic evaluation of its cytotoxic, cardiotonic, and other potential pharmacological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.

Conclusion

This compound is a cardiac glycoside with potential for further pharmacological investigation. While specific data on this compound is currently scarce, its classification as a cardiac glycoside from Nerium oleander suggests that it likely possesses cardiotonic and cytotoxic properties through the inhibition of the Na⁺/K⁺-ATPase pump. This technical guide provides a foundational understanding for researchers to design and execute further studies to unlock the therapeutic potential of this natural product. It is imperative that future research efforts focus on generating specific experimental data for this compound to accurately assess its pharmacological profile.

References

The Enigmatic Presence of 8-Hydroxyodoroside A in the Plant Kingdom: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide on the Core Principles of Cardiac Glycoside Analysis in Thevetia peruviana

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyodoroside A, a cardiac glycoside of potential pharmacological interest, remains an elusive compound within the plant kingdom. Extensive investigation into its natural abundance has revealed a significant gap in quantitative data across various plant species. This technical guide, therefore, pivots to a broader examination of cardiac glycosides within Thevetia peruviana (yellow oleander), a plant known to be a rich source of these compounds. While specific data for this compound is not publicly available, this document provides a comprehensive overview of the known cardiac glycosides in Thevetia peruviana, a representative experimental protocol for their extraction and analysis, and an illustrative diagram of their general mechanism of action. This guide aims to equip researchers with the foundational knowledge and methodologies necessary to pursue further investigation into the quantification and biological activity of this compound and related cardiac glycosides.

Natural Abundance of Cardiac Glycosides in Thevetia peruviana**

Thevetia peruviana is a well-documented source of a diverse array of cardiac glycosides.[1][2] These compounds are distributed throughout the plant, with the seeds generally containing the highest concentrations.[2][3] While quantitative data for this compound is not available, numerous other cardiac glycosides have been isolated and identified from this plant.

Table 1: Distribution of Major Cardiac Glycosides in Thevetia peruviana

Cardiac GlycosidePlant PartPresence Reported
Thevetin ASeeds, Leaves+[1][2]
Thevetin BSeeds, Leaves+[1][2]
PeruvosideSeeds, Leaves+[3][4]
NeriifolinSeeds, Leaves+[1][2]
ThevetoxinSeeds+[2]
RuvosideSeeds+
CerberinSeeds+
OleandrinLeaves+[1]

Note: This table is a summary of reported presence and does not imply quantitative comparison. The concentration of these glycosides can vary based on geographical location, season, and plant maturity.

Experimental Protocols: A General Approach to Cardiac Glycoside Analysis

The following protocol is a representative methodology for the extraction and analysis of cardiac glycosides from Thevetia peruviana, based on established techniques for this class of compounds. This protocol would require optimization for the specific quantification of this compound.

Extraction of Cardiac Glycosides
  • Sample Preparation: Air-dry the plant material (e.g., seeds, leaves) at room temperature and grind into a fine powder.

  • Defatting: Extract the powdered material with petroleum ether or n-hexane for 24 hours in a Soxhlet apparatus to remove lipids.

  • Maceration/Soxhlet Extraction: Macerate the defatted plant material in 80% ethanol or methanol at room temperature for 72 hours with occasional shaking, or perform a continuous extraction in a Soxhlet apparatus.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a known standard of a related cardiac glycoside (e.g., digoxin, peruvoside). The concentration of the target compound in the extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways: The General Mechanism of Action of Cardiac Glycosides

While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for cardiac glycosides is well-established. These compounds primarily act by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cells, particularly cardiomyocytes.[5][6][7] This inhibition leads to a cascade of events that ultimately alters cellular function.

general_cardiac_glycoside_pathway CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Na+ Gradient Ca_in Increased Intracellular Ca2+ NCX->Ca_in Decreases Ca2+ Efflux SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Enhances Other_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_in->Other_Pathways Activates Contraction Increased Myocardial Contractility SR->Contraction

Caption: General mechanism of cardiac glycoside action.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an increase in intracellular sodium concentration.[8][9] This altered sodium gradient reduces the efficacy of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[5] The increased intracellular calcium enhances the contractility of cardiac muscle.[8] Furthermore, alterations in intracellular ion concentrations can trigger various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, proliferation, and apoptosis.[10][11]

Conclusion and Future Directions

The natural abundance and specific biological roles of this compound remain largely unexplored. The information provided in this guide on the broader class of cardiac glycosides in Thevetia peruviana serves as a foundational resource for researchers. Future investigations should focus on the targeted isolation and quantification of this compound from various plant sources. Elucidating its precise concentration in different plant tissues is a critical first step. Subsequently, detailed studies on its mechanism of action and interaction with specific cellular signaling pathways will be essential to unlock its potential therapeutic applications. The development of specific and sensitive analytical methods, such as LC-MS/MS, will be paramount to achieving these research goals.

References

8-Hydroxyodoroside A: A Technical Overview of a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

The fundamental chemical properties of 8-Hydroxyodoroside A that have been identified are summarized in the table below.

PropertyValue
CAS Number 176519-75-8
Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol

Spectroscopic Data (NMR & MS)

As of the latest literature search, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound have not been published. The structural elucidation of novel or rare natural products like this compound would typically involve a suite of spectroscopic techniques to determine its precise chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties.

General Experimental Protocol for Isolation and Characterization of Cardiac Glycosides

The following is a generalized workflow that represents a standard approach for the isolation and structural elucidation of a cardiac glycoside like this compound from a plant source, such as Nerium oleander or a related species.

experimental_workflow start Plant Material Collection & Preparation extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Isolation of Pure this compound hplc->pure_compound ms_analysis Mass Spectrometry (MS) (HR-ESI-MS, MS/MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

8-Hydroxyodoroside A: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 8-Hydroxyodoroside A based on the known properties of its chemical class, cardiac glycosides. As of the time of this writing, specific experimental data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are intended to serve as a guide for researchers.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their significant effects on heart muscle.[1] Like other members of this class, its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability. Solubility influences the compound's bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage requirements, and degradation pathways. This guide provides a comprehensive framework for understanding and evaluating these critical parameters for this compound.

Physicochemical Properties

  • Molecular Formula: C₃₀H₄₆O₈

  • Molecular Weight: 534.7 g/mol

  • CAS Number: 176519-75-8

Solubility Profile

The solubility of cardiac glycosides is determined by the balance between the polar sugar moieties and the non-polar steroidal aglycone.[1][2] The presence of multiple hydroxyl groups generally confers some solubility in polar solvents.[3] However, the large steroid structure limits aqueous solubility.[3] It is anticipated that this compound will exhibit limited solubility in water and non-polar organic solvents, with higher solubility in polar organic solvents and aqueous-organic mixtures.[4][5]

Hypothetical Quantitative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example for experimental data presentation.

SolventTemperature (°C)Hypothetical Solubility (mg/mL)Hypothetical Molar Solubility (M)
Water250.059.35 x 10⁻⁵
Ethanol25152.80 x 10⁻²
Methanol25254.67 x 10⁻²
Dimethyl Sulfoxide (DMSO)25>100>0.187
Chloroform2559.35 x 10⁻³
Phosphate-Buffered Saline (pH 7.4)250.061.12 x 10⁻⁴

Stability Profile

Cardiac glycosides can be susceptible to degradation under various environmental conditions, including exposure to heat, light, and non-neutral pH.[6] Hydrolysis of the glycosidic linkages and modifications to the lactone ring are common degradation pathways.[4] Stability testing is crucial to identify optimal storage conditions and predict the compound's shelf life.

Hypothetical Forced Degradation Data

This table illustrates potential degradation patterns for this compound under forced degradation conditions, as would be assessed by a stability-indicating HPLC method.

Stress ConditionDurationHypothetical % DegradationMajor Degradation Products
0.1 M HCl (Acid Hydrolysis)24 hours35%Aglycone, Cleaved Sugars
0.1 M NaOH (Base Hydrolysis)24 hours25%Isomerized Lactone Ring
3% H₂O₂ (Oxidation)24 hours10%Oxidized Steroid Core
Heat (80°C)48 hours15%Various Degradants
Photolytic (UV Lamp)24 hours20%Photodegradation Products

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of a cardiac glycoside like this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the saturation solubility of this compound in various solvents.

  • Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), volumetric flasks, shaker/incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspensions to settle.

    • Centrifuge the samples to pellet the excess undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.[7][8]

    • Perform the experiment in triplicate for each solvent.

Protocol for Stability-Indicating HPLC Method and Forced Degradation
  • Objective: To develop a stability-indicating analytical method and assess the degradation of this compound under stress conditions.

  • HPLC Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for cardiac glycosides (typically 220-230 nm).[7]

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. It must be able to resolve the parent peak from all major degradation product peaks.[6]

  • Forced Degradation Procedure:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound or a solution to UV light in a photostability chamber.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the logical flow for assessing the solubility and stability of a research compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Assessment A Compound Procurement (this compound) B Physicochemical Property Analysis A->B C Solvent Selection B->C G Develop Stability- Indicating HPLC Method B->G D Shake-Flask Equilibrium Study C->D E HPLC Quantification D->E F Data Analysis: Solubility Profile E->F K K F->K Formulation Development H Forced Degradation (Acid, Base, Oxidative, Heat, Light) G->H I Time-Point Sampling & Analysis H->I J Data Analysis: Degradation Profile & Pathway I->J J->K L L J->L Storage Condition Definition

Caption: Experimental Workflow for Solubility and Stability Assessment.

Signaling Pathway

Cardiac glycosides exert their primary effect by inhibiting the Na⁺/K⁺-ATPase enzyme. This action triggers a cascade of downstream signaling events within the cell.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates Na_increase ↑ Intracellular Na⁺ NaK_ATPase->Na_increase Leads to EGFR EGFR Src->EGFR Ras Ras EGFR->Ras MEK MEK/ERK Pathway Ras->MEK Contractility ↑ Myocardial Contractility MEK->Contractility Modulates Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Contractility Na_increase->Ca_increase via Na⁺/Ca²⁺ Exchanger CG This compound (Cardiac Glycoside) CG->NaK_ATPase Inhibition

Caption: Signaling Pathway of Cardiac Glycoside-Mediated Na+/K+-ATPase Inhibition.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant pharmacological interest. Found in the seeds of Thevetia peruviana (commonly known as yellow oleander), this compound, like other cardiac glycosides, is recognized for its potential therapeutic applications, which are rooted in its specific molecular interactions within cellular pathways. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of downstream effects, making these compounds valuable for investigating and potentially treating various diseases. Notably, the related compound odoroside A has demonstrated anticancer effects by suppressing the STAT-3 signaling pathway.[3][4]

These application notes provide a comprehensive, representative protocol for the extraction and purification of this compound from its natural source. The methodologies described are based on established techniques for the isolation of cardiac glycosides from Thevetia peruviana.[5][6] Additionally, this document outlines the known signaling pathways associated with closely related cardiac glycosides to provide a basis for further research into the specific biological activities of this compound.

Data Presentation: Quantitative Analysis of Cardiac Glycoside Content

The yield of specific cardiac glycosides can vary depending on the plant material, geographical source, and the extraction and purification methods employed. The following table summarizes representative quantitative data for the total cardiac glycoside content in Thevetia peruviana seeds, which can serve as a benchmark for the extraction of this compound.

Plant MaterialExtraction SolventTotal Cardiac Glycoside Content (% w/w)Reference
Thevetia peruviana SeedsNot Specified5.44[7]
Thevetia peruviana Seed KernelNot Specified7.98[7]
Thevetia peruviana SeedsMethanol/Ethanol (8:2)-[7]
Thevetia peruviana Leaves70% Aqueous MethanolTotal Phenolic Content: 72.37 mg/g[1]

Note: The data for total phenolic content is included to provide a broader context of extractable compounds from the plant material. The yield of this compound is expected to be a fraction of the total cardiac glycoside content.

Experimental Protocols

The following protocols are representative methods for the extraction and purification of this compound from Thevetia peruviana seeds.

Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a crude mixture of cardiac glycosides from the plant material.

Materials:

  • Dried and powdered seeds of Thevetia peruviana

  • Methanol or 70% aqueous methanol[1]

  • n-Hexane

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Soxhlet apparatus (optional)[8]

Procedure:

  • Defatting: To remove lipids, the powdered seeds are first extracted with n-hexane. This can be done by soaking the material in n-hexane followed by filtration or by using a Soxhlet apparatus. Discard the n-hexane extract.

  • Extraction: The defatted plant material is then extracted with methanol or 70% aqueous methanol.[1] This can be achieved through:

    • Maceration: Soaking the plant material in the solvent for 24-48 hours with occasional stirring.

    • Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus for several hours until the solvent runs clear.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[1]

Liquid-Liquid Partitioning for Preliminary Purification

This step aims to separate the cardiac glycosides from other classes of compounds in the crude extract.

Materials:

  • Crude methanolic extract

  • Distilled water

  • Dichloromethane or Chloroform

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspension: The crude extract is suspended in distilled water.

  • Solvent Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity in a separatory funnel:

    • First, partition with dichloromethane or chloroform to extract less polar compounds.

    • Next, partition the aqueous layer with ethyl acetate. Cardiac glycosides are expected to have an affinity for this solvent.

    • Finally, the remaining aqueous layer can be partitioned with n-butanol to extract more polar glycosides.

  • Fraction Collection: Each solvent fraction (dichloromethane/chloroform, ethyl acetate, and n-butanol) is collected separately and evaporated to dryness. The ethyl acetate and n-butanol fractions are expected to be enriched with cardiac glycosides.

Chromatographic Purification of this compound

This protocol outlines the use of column chromatography and High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Materials:

  • Partially purified cardiac glycoside fraction (from liquid-liquid partitioning)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., gradients of chloroform and methanol)

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile and water)

Procedure:

  • Silica Gel Column Chromatography (Optional):

    • The dried ethyl acetate or n-butanol fraction is redissolved in a minimal amount of solvent and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the silica gel column are pooled, dried, and redissolved in the HPLC mobile phase.

    • The sample is injected into the HPLC system equipped with a C18 column.

    • Elution is typically performed using a gradient of water and acetonitrile. The exact gradient profile should be optimized to achieve the best separation.

    • The eluent is monitored at a suitable wavelength (e.g., 220 nm) to detect the cardiac glycosides.[9]

    • The peak corresponding to this compound is collected.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Workflow for this compound Isolation Start Thevetia peruviana Seeds Milling Drying and Milling Start->Milling Defatting Defatting with n-Hexane Milling->Defatting Extraction Extraction with Methanol Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate/n-Butanol) CrudeExtract->Partitioning Fractions Enriched Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom HPLCPurification Reverse-Phase HPLC ColumnChrom->HPLCPurification PureCompound Pure this compound HPLCPurification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for this compound Isolation.

Signaling Pathway of Cardiac Glycosides

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This alteration in ion homeostasis can trigger various downstream signaling cascades.

Cardiac_Glycoside_Signaling General Signaling Pathway of Cardiac Glycosides CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Affects Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Downstream Downstream Cellular Effects (e.g., Increased Cardiac Contractility, Apoptosis) Ca_in->Downstream

Caption: General Signaling Pathway of Cardiac Glycosides.

STAT-3 Signaling Pathway Inhibition by Odoroside A

For the closely related compound, odoroside A, anticancer activity has been linked to the inhibition of the STAT-3 signaling pathway. This pathway is crucial for cell proliferation and survival.

STAT3_Inhibition_Pathway STAT-3 Signaling Inhibition by Odoroside A OdorosideA Odoroside A STAT3_p Phosphorylated STAT3 (p-STAT3) OdorosideA->STAT3_p Inhibits STAT3_dimer p-STAT3 Dimerization STAT3_p->STAT3_dimer Nuclear_Translocation Nuclear Translocation STAT3_dimer->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., for proliferation, survival) Nuclear_Translocation->Gene_Expression Cellular_Response Decreased Cell Invasion, Reduced Colony Formation Gene_Expression->Cellular_Response Leads to

Caption: STAT-3 Signaling Inhibition by Odoroside A.

References

Application Notes and Protocols for 8-Hydroxyodoroside A in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Cardiac glycosides have a long history in the treatment of heart conditions, but recent research has unveiled their potential as potent anti-cancer agents. These compounds have been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines, making them a subject of significant interest in oncology research and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on the current understanding of its mechanism of action. While specific data for this compound is limited, the information presented here is based on studies of the closely related and well-researched cardiac glycoside, Odoroside A, which is also extracted from Nerium oleander.

Data Presentation

The cytotoxic effects of the related compound Odoroside A have been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a crucial reference for determining appropriate experimental concentrations of this compound.

Cell LineCancer TypeIC50 (Odoroside A)Reference
MDA-MB-231Breast CancerVaries (nM range)[1]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerVaries (nM range)[1]
HL60LeukemiaPotent Inhibition[2]
K562LeukemiaPotent Inhibition[2]
A549Lung CancerPotent Inhibition[3]

Note: The IC50 values for Odoroside A are generally in the nanomolar range, suggesting high potency. It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Mechanism of Action

Cardiac glycosides like Odoroside A exert their anti-cancer effects through multiple mechanisms. The primary and most well-understood mechanism is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels. This disruption of ion homeostasis can trigger downstream signaling cascades that lead to apoptosis.[4][5]

Recent studies on Odoroside A have elucidated several key signaling pathways involved in its anti-cancer activity:

  • Induction of Apoptosis and Autophagy: Odoroside A has been shown to induce both apoptosis and autophagy in leukemia cells through the activation of the ROS/JNK pathway.[2] In lung cancer cells, it is suggested to activate the extrinsic pathway of apoptosis.[3]

  • ROS/p53 Signaling: In colorectal carcinoma, Odoroside A triggers G2/M cell cycle arrest and apoptosis through a ROS/p53-mediated pathway.[6]

  • STAT-3 Signaling Inhibition: In breast cancer cells, Odoroside A and its parent compound oleandrin have been found to inhibit invasion by suppressing the STAT-3 signaling pathway.[1][7]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, STAT-3, p-STAT-3, JNK, p-JNK, Caspase-3, PARP, LC3B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Odoroside A-induced Apoptosis and Autophagy

OdorosideA_Signaling OdorosideA This compound (Odoroside A) NaK_ATPase Na+/K+-ATPase OdorosideA->NaK_ATPase Inhibits STAT3 STAT-3 OdorosideA->STAT3 Inhibits ROS ROS NaK_ATPase->ROS p53 p53 ROS->p53 JNK JNK ROS->JNK Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest JNK->Apoptosis Autophagy Autophagy JNK->Autophagy Invasion Invasion STAT3->Invasion Promotes

Caption: Signaling pathways affected by Odoroside A.

Experimental Workflow for Cell Culture Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (Select appropriate cell line) CellSeeding Cell Seeding (e.g., 96-well or 6-well plates) CellCulture->CellSeeding CompoundPrep Prepare this compound (Stock solution in DMSO) Treatment Treatment (Varying concentrations and time points) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis WesternBlot Western Blot (Protein expression) Incubation->WesternBlot IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Apoptosis->Mechanism WesternBlot->Mechanism

Caption: General workflow for in vitro studies.

References

Application Notes and Protocols for 8-Hydroxyodoroside A in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally derived compounds that have historically been used in the treatment of heart conditions.[1] Recent research has revealed the potential of cardiac glycosides as potent anti-cancer agents.[2] These compounds primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][3] This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium, which can trigger apoptosis (programmed cell death) in cancer cells.[3][4]

These application notes provide detailed protocols for evaluating the in vitro cytotoxic effects of this compound using standard cell-based assays. The methodologies described herein are fundamental to determining the compound's potency and mechanism of action against various cancer cell lines.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound.

Table 1: In Vitro Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference)Incubation Time (hrs)
MCF-7Breast Adenocarcinoma[Insert Data][Insert Data]48
HCT 116Colorectal Carcinoma[Insert Data][Insert Data]48
A549Lung Carcinoma[Insert Data][Insert Data]48
HeLaCervical Cancer[Insert Data][Insert Data]48

Note: IC50 values should be determined from a minimum of three independent experiments and presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[6]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

    • Harvest the cells (including floating and adherent cells) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

G CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Ca_Influx ↑ Intracellular Ca2+ Ion_Imbalance->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of cardiac glycoside-induced apoptosis.

G cluster_assays Cytotoxicity Assays start Start cell_culture Cell Culture (e.g., MCF-7, HCT 116) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) mtt_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Adaptation and Considerations

The protocols provided are general guidelines and should be optimized for the specific cell lines and experimental conditions used. It is crucial to perform preliminary experiments to determine the optimal cell seeding density and the appropriate concentration range for this compound. Always include positive and negative controls in each experiment to ensure the validity of the results. For instance, a well-characterized cytotoxic agent like Doxorubicin can be used as a positive control. Given that this compound is a specific cardiac glycoside, its solubility and stability in culture medium should be carefully evaluated.

References

Investigating the Anti-inflammatory Potential of 8-Hydroxyodoroside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents is a significant focus of pharmaceutical research.

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of 8-Hydroxyodoroside A, a compound of interest for its potential therapeutic properties. While specific experimental data on this compound is not extensively available in the public domain, this guide draws upon established methodologies for evaluating the anti-inflammatory activity of related compounds, such as cardiac glycosides. It is hypothesized that this compound, as a member of the odoroside family, may exhibit anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway, and the subsequent reduction of pro-inflammatory mediators.

Data Presentation

As no specific quantitative data for this compound was found, the following tables present a hypothetical but realistic representation of expected results from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1092.1 ± 5.5
5088.5 ± 7.3
10065.2 ± 8.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (1 µM)18.5 ± 1.928.3
LPS + this compound (10 µM)11.2 ± 1.556.6
LPS + this compound (50 µM)5.7 ± 0.977.9

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)15.4 ± 3.18.9 ± 2.55.2 ± 1.8
LPS (1 µg/mL)1250.7 ± 98.2850.2 ± 75.4350.6 ± 45.1
LPS + this compound (10 µM)780.3 ± 65.7510.9 ± 50.1190.4 ± 28.9
LPS + this compound (50 µM)350.1 ± 40.2220.5 ± 35.885.7 ± 15.3

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • All materials from Protocol 1

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • All materials from Protocol 1

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • All materials from Protocol 1

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Polyvinylidene difluoride (PVDF) membranes

  • Primary antibodies against p-p65, p65, p-IκBα, IκBα, and β-actin

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed RAW 264.7 cells treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay elisa Cytokine Measurement (ELISA) stimulate->elisa western Western Blot (NF-κB) stimulate->western analysis Quantification & Statistical Analysis viability->analysis no_assay->analysis elisa->analysis western->analysis

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB_complex p65/p50 IκBα->NFκB_complex releases p65 p65 p50 p50 Nucleus Nucleus NFκB_complex->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression induces Compound This compound Compound->IKK inhibits? Compound->IκBα prevents degradation? Compound->NFκB_complex inhibits translocation?

Caption: Hypothesized mechanism of action: Inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for Assessing the Neuroprotective Activity of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties. 8-Hydroxyodoroside A is a compound of interest for its potential therapeutic effects. These application notes provide a comprehensive guide to in vitro assays for evaluating the neuroprotective activity of this compound, focusing on its potential to mitigate oxidative stress, neuroinflammation, and apoptosis.

Experimental Assays for Neuroprotective Activity

A tiered approach is recommended to evaluate the neuroprotective potential of this compound. This involves initial cytotoxicity profiling, followed by a series of mechanism-based assays to elucidate its neuroprotective effects against various insults.

Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound on neuronal cells.

Protocol: MTT Assay

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Control)100
0.198.5
197.2
1095.8
5085.3
10060.1
Neuroprotection Assays Against Oxidative Stress

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[1][2][3] These assays assess the ability of this compound to protect neurons from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or glutamate.[1][4]

Protocol: H₂O₂-Induced Neurotoxicity Assay

  • Cell Seeding: Seed neuronal cells as described for the MTT assay.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM) to the wells (excluding the control group) and incubate for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described above.

Data Presentation:

TreatmentCell Viability (%)
Control100
H₂O₂ (100 µM)52.3
H₂O₂ + this compound (1 µM)65.8
H₂O₂ + this compound (10 µM)78.4
Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To directly measure the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels.

Protocol: DCFH-DA Assay

  • Cell Treatment: Seed and treat cells with this compound and H₂O₂ as described in the neuroprotection assay.

  • Probe Loading: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader or flow cytometer.

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)
Control100
H₂O₂ (100 µM)350
H₂O₂ + this compound (1 µM)280
H₂O₂ + this compound (10 µM)150
Assays for Anti-Neuroinflammatory Activity

Neuroinflammation, mediated by glial cells like microglia, contributes significantly to neurodegeneration.[5][6][7][8] Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in vitro.

Protocol: Measurement of Nitric Oxide (NO) Production in BV-2 Microglial Cells

  • Cell Seeding: Plate BV-2 microglial cells in a 96-well plate.

  • Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Presentation:

TreatmentNitrite Concentration (µM)
Control2.1
LPS (1 µg/mL)25.8
LPS + this compound (1 µM)18.5
LPS + this compound (10 µM)9.7
Anti-Apoptotic Activity Assays

Apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. Key mediators of apoptosis are caspases.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat neuronal cells with a neurotoxic stimulus (e.g., staurosporine) with or without this compound. After treatment, lyse the cells.

  • Caspase-3 Assay: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: Measure the fluorescence resulting from the cleavage of the substrate by active caspase-3.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change)
Control1.0
Staurosporine (1 µM)4.5
Staurosporine + this compound (1 µM)3.2
Staurosporine + this compound (10 µM)1.8

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and the general experimental workflow for assessing its neuroprotective effects.

G cluster_0 Neurotoxic Stimuli cluster_1 Cellular Stress Responses cluster_2 Potential Intervention by this compound cluster_3 Neuroprotective Outcomes Glutamate Glutamate OxidativeStress Oxidative Stress (ROS Production) Glutamate->OxidativeStress H2O2 H₂O₂ H2O2->OxidativeStress LPS LPS Neuroinflammation Neuroinflammation (Microglial Activation) LPS->Neuroinflammation AmyloidBeta Amyloid-β AmyloidBeta->OxidativeStress AmyloidBeta->Neuroinflammation Apoptosis Apoptosis (Caspase Activation) OxidativeStress->Apoptosis Neuroinflammation->Apoptosis NeuronalSurvival Increased Neuronal Survival Apoptosis->NeuronalSurvival Compound This compound Compound->OxidativeStress Inhibits Compound->Neuroinflammation Inhibits Compound->Apoptosis Inhibits

Caption: Potential neuroprotective mechanisms of this compound.

G cluster_workflow Experimental Workflow for Neuroprotective Assessment A 1. Determine Non-Toxic Dose of this compound (Cytotoxicity Assay) B 2. Induce Neuronal Stress (e.g., H₂O₂, LPS, Aβ) A->B C 3. Treat with this compound B->C D 4. Assess Neuroprotective Effects C->D E Cell Viability (MTT Assay) D->E F ROS Levels (DCFH-DA Assay) D->F G Inflammatory Markers (Griess Assay, ELISA) D->G H Apoptosis Markers (Caspase Assay) D->H

Caption: General experimental workflow for neuroprotection studies.

G cluster_nrf2 Nrf2 Signaling Pathway in Oxidative Stress Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Compound This compound Compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cell Protection AntioxidantEnzymes->CellProtection

Caption: The Nrf2 signaling pathway as a target for neuroprotection.

Conclusion

The described assays provide a robust framework for the preclinical evaluation of this compound's neuroprotective potential. By systematically assessing its effects on cytotoxicity, oxidative stress, neuroinflammation, and apoptosis, researchers can gain valuable insights into its mechanism of action and therapeutic promise for neurodegenerative diseases. Further studies may involve more complex co-culture systems or in vivo models to validate these in vitro findings.

References

Developing Analytical Standards for 8-Hydroxyodoroside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing analytical standards for 8-Hydroxyodoroside A, a cardiac glycoside with potential therapeutic applications. These guidelines are intended to assist researchers in establishing the identity, purity, and quality of this compound for consistent and reliable scientific investigation.

Certificate of Analysis (CoA)

An analytical standard for this compound should be accompanied by a comprehensive Certificate of Analysis. The following table summarizes the key analytical data points to be included.

Table 1: Certificate of Analysis for this compound Analytical Standard

ParameterSpecificationResultMethod
Identity
AppearanceWhite to off-white powderConformsVisual Inspection
CAS Number176519-75-8176519-75-8N/A
Molecular FormulaC₃₀H₄₆O₈C₃₀H₄₆O₈Mass Spectrometry
Molecular Weight534.7 g/mol 534.7 g/mol Mass Spectrometry
¹H NMRConforms to structureConforms¹H NMR Spectroscopy
Purity
Purity by HPLC≥ 98.0%99.2%HPLC-UV
Loss on Drying≤ 1.0%0.3%Gravimetric
Residual SolventsMeets USP <467> limitsConformsGC-HS
Physicochemical Properties
SolubilitySoluble in Methanol, DMSOSolubleVisual Inspection
Melting PointReport value185 - 190 °CCapillary Method
Stability
Storage2-8 °C, protect from lightConformsN/A
Retest Date24 months from date of analysisN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound by separating it from potential impurities.[1][2]

Workflow for HPLC Purity Assessment

prep Sample Preparation (1 mg/mL in Methanol) hplc HPLC System (C18 Column) prep->hplc Inject gradient Gradient Elution (Water/Acetonitrile) detection UV Detection (220 nm) hplc->detection Elute analysis Data Analysis (Peak Area % Purity) detection->analysis Signal cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular pump Na+/K+-ATPase Pump K_out K+ pump->K_out K+ influx blocked Na_in Na+ pump->Na_in Na+ efflux blocked H8OA This compound H8OA->pump Inhibits NCX Na+/Ca2+ Exchanger Na_in->NCX Increased intracellular Na+ Ca_in Ca2+ SR Sarcoplasmic Reticulum (Ca2+ store) Ca_in->SR Increased Ca2+ uptake NCX->Ca_in Reduced Ca2+ efflux Contraction Increased Muscle Contraction SR->Contraction Increased Ca2+ release

References

Application Notes and Protocols for 8-Hydroxyodoroside A In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of 8-Hydroxyodoroside A, a cardiac glycoside with potential therapeutic applications. Due to the hydrophobic nature of many cardiac glycosides, careful formulation is critical for achieving accurate and reproducible results in preclinical studies. This document outlines recommended formulation strategies, detailed experimental protocols, and the underlying signaling pathways affected by this class of compounds.

Introduction to this compound

This compound is a cardiac glycoside, a class of naturally derived steroidal compounds. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to a cascade of downstream signaling events, making cardiac glycosides a subject of interest for various therapeutic areas, including oncology. The effective in vivo study of this compound is contingent on a formulation that ensures its solubility and bioavailability.

Formulation Strategy for In Vivo Administration

The selection of an appropriate vehicle is paramount for the successful in vivo delivery of hydrophobic compounds like this compound. The goal is to create a formulation that is sterile, non-toxic at the administered volume, and maintains the compound in a soluble state to prevent precipitation upon injection.

Recommended Vehicle Systems

Given the likely low aqueous solubility of this compound, a co-solvent system is recommended. The following table summarizes common vehicles used for hydrophobic drugs, which can be adapted for this compound.

Vehicle ComponentPurposeRecommended Concentration (in final formulation)Key Considerations
Dimethyl Sulfoxide (DMSO) Primary solvent for dissolving the compound≤ 10% v/vCan have pharmacological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) Co-solvent to improve solubility and reduce precipitation≤ 40% v/vGenerally well-tolerated.[2][3]
Saline (0.9% NaCl) Diluent to achieve the final desired concentration and isotonicityq.s. to 100%Must be sterile and pyrogen-free.

Note: The optimal formulation may require empirical testing to ensure the solubility of this compound at the desired concentration. It is crucial to perform a small-scale solubility test before preparing the full batch of the formulation.

Experimental Protocols

Preparation of this compound Formulation for Intravenous (IV) Injection in Mice

This protocol describes the preparation of a 1 mg/mL stock solution and a final injectable formulation of 0.1 mg/mL. Adjustments may be necessary based on the specific dosage required for your study.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free vials for final formulation

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile tips

Protocol:

  • Prepare a 1 mg/mL Stock Solution in DMSO:

    • In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder.

    • Add sterile DMSO to achieve a final concentration of 1 mg/mL.

    • Vortex or gently warm the solution until the powder is completely dissolved. Visually inspect for any particulates.

  • Prepare the Final Injectable Formulation (0.1 mg/mL):

    • In a sterile vial, combine the following in the specified order, mixing gently after each addition:

      • 1 part of the 1 mg/mL this compound stock solution in DMSO (10% of final volume).

      • 4 parts of sterile PEG 400 (40% of final volume).

      • 5 parts of sterile saline (0.9% NaCl) (50% of final volume).

    • For example, to prepare 1 mL of the final formulation, add:

      • 100 µL of the 1 mg/mL stock solution.

      • 400 µL of PEG 400.

      • 500 µL of sterile saline.

  • Sterilization and Quality Control:

    • Gently mix the final formulation by inverting the vial.

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable for IV injection.

Storage:

  • Store the stock solution at -20°C.

  • The final formulation should be prepared fresh on the day of use.

Intravenous (IV) Administration to Mice

Materials:

  • Prepared this compound formulation

  • Mouse restrainer

  • Insulin syringes (e.g., 28-30 gauge)

  • Warming lamp or pad

  • 70% ethanol wipes

Protocol:

  • Animal Preparation:

    • Warm the mouse's tail using a warming lamp or pad for a few minutes to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer to immobilize the tail.

  • Injection Procedure:

    • Wipe the tail with a 70% ethanol wipe.

    • Using an insulin syringe, draw up the appropriate volume of the this compound formulation. Ensure there are no air bubbles.

    • Position the needle parallel to the lateral tail vein with the bevel facing up.

    • Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the formulation. There should be minimal resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt a new injection more proximally.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as required by the study protocol.

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This initiates a signaling cascade that affects multiple downstream pathways.

Signaling_Pathway CG This compound NKA Na+/K+-ATPase CG->NKA Src Src Kinase NKA->Src Activates Na_increase ↑ Intracellular Na⁺ NKA->Na_increase Leads to EGFR EGFR Src->EGFR Transactivates Mito Mitochondria Src->Mito Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (AP-1, NF-κB) ERK->Transcription ROS ROS Mito->ROS Generates ROS->Transcription GeneExp Altered Gene Expression (Cell Growth, Hypertrophy) Transcription->GeneExp Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Transcription Na_increase->Ca_increase via Na⁺/Ca²⁺ exchanger

Caption: Signaling cascade initiated by this compound.

Experimental Workflow

The following diagram outlines the key steps for conducting an in vivo study with this compound.

Experimental_Workflow start Start solubility Solubility Testing of This compound start->solubility formulation Formulation Preparation solubility->formulation qc Quality Control (Sterility, No Precipitation) formulation->qc dosing Dose Calculation and Animal Grouping qc->dosing administration IV Administration dosing->administration monitoring In-Life Monitoring (Health, Tumor Growth, etc.) administration->monitoring endpoint Endpoint Analysis (Tissue Collection, Biomarkers) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo studies of this compound.

Disclaimer: These protocols provide a general guideline. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The exact formulation may need to be optimized based on the solubility of the specific batch of this compound being used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Isolation of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Hydroxyodoroside A isolation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which source is it typically isolated?

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on heart tissue. Cardiac glycosides are characterized by a steroid core, a lactone ring, and a sugar moiety. They are primarily known for their ability to inhibit the Na+/K+-ATPase enzyme, which has implications for treating heart conditions and is also being explored for its anticancer potential. The primary plant source for related cardiac glycosides like Odoroside A is Nerium oleander. While specific data for this compound is limited, it is presumed to be a hydroxylated derivative of Odoroside A and would be isolated from the same source.

Q2: What is the general workflow for isolating this compound?

The isolation of this compound, like other cardiac glycosides from Nerium oleander, typically involves a multi-step process of extraction, partitioning, and chromatographic purification. A generalized workflow is as follows:

Isolation_Workflow plant_material Plant Material (e.g., Nerium oleander leaves/stems) extraction Extraction (e.g., Methanol or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning crude_extract Crude Cardiac Glycoside Fraction partitioning->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC (e.g., C18 column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Troubleshooting Guides

This section addresses common problems encountered during the isolation and purification of this compound and provides potential solutions.

Low Extraction Yield
Potential Cause Troubleshooting Step
Inefficient initial extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Increase the extraction time or perform multiple extraction cycles. - Consider using alternative extraction methods like sonication or Soxhlet extraction to improve efficiency.
Degradation of the target compound - Cardiac glycosides can be sensitive to heat and pH changes. Avoid high temperatures during extraction and concentration. - Ensure solvents are of high purity and free from acidic or basic contaminants.
Incorrect solvent selection - The polarity of the extraction solvent is crucial. Methanol and ethanol are commonly used for cardiac glycosides.[1] - A series of solvents with increasing polarity can be used for sequential extraction to isolate different classes of compounds.
Seasonal/Geographical variation in plant material - The concentration of cardiac glycosides in Nerium oleander can vary depending on the season and collection site. A study on Nerium oleander showed that the concentration of Odoroside A was highest in stem samples collected in the summer (231.4 μg/g).
Poor Separation during Chromatography
Potential Cause Troubleshooting Step
Co-elution of similar compounds - this compound may co-elute with structurally similar cardiac glycosides. Optimize the mobile phase composition in your HPLC method. A shallow gradient or isocratic elution might be necessary for better resolution. - Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.
Peak tailing in HPLC - Peak tailing can be caused by interactions between the analyte and active sites on the silica-based column. Add a small amount of a competing agent, like triethylamine, to the mobile phase. - Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in a weaker solvent than the mobile phase can improve peak shape.
Low recovery from the column - The compound may be irreversibly adsorbed onto the stationary phase. Ensure the column is properly conditioned and not overloaded. - Check for compound precipitation on the column, which can occur if the sample is not fully dissolved or if the mobile phase composition changes abruptly.
Emulsion Formation during Liquid-Liquid Extraction
Potential Cause Troubleshooting Step
Vigorous shaking - Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.
Presence of surfactants or phospholipids - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifugation can also be an effective method to separate the layers.
Similar densities of the two phases - Adding a small amount of a different, miscible solvent can alter the density of one of the phases and facilitate separation.

Experimental Protocols

Protocol 1: Extraction and Partitioning of Cardiac Glycosides from Nerium oleander
  • Preparation of Plant Material: Air-dry the leaves and stems of Nerium oleander and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, partition the aqueous layer with chloroform and then with ethyl acetate. The cardiac glycosides are expected to be in the chloroform and ethyl acetate fractions.

  • Fraction Concentration: Evaporate the solvents from the chloroform and ethyl acetate fractions separately to obtain the respective crude fractions.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Subject the more promising crude fraction (likely the chloroform or ethyl acetate fraction based on preliminary analysis like TLC) to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent (e.g., sulfuric acid spray followed by heating).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water. The exact gradient profile needs to be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector (cardiac glycosides typically have a UV absorbance around 215-220 nm).

    • Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and its identity using mass spectrometry and NMR.

Quantitative Data

Compound Plant Part Season Concentration (μg/g of dry weight)
Odoroside AStemSummer231.4
Odoroside HStemWinter244.8
OleandrinLeafRainy703.9

Note: The above data is for related cardiac glycosides and can serve as a reference for the expected concentration range. A patent (CN110075145B) claims a yield of approximately 20g of total cardiac glycosides from 100g of oleander leaves; however, this yield is exceptionally high and should be approached with caution.

Signaling Pathway

Cardiac glycosides, including presumably this compound, exert their biological effects primarily by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition triggers a cascade of downstream signaling events.

Cardiac_Glycoside_Signaling cluster_cytosol Cytosol CG This compound NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activation Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in leads to EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger ROS ↑ ROS Ca_in->ROS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cell_Effects Cellular Effects (e.g., Apoptosis, Reduced Proliferation) ERK->Cell_Effects ROS->Cell_Effects

Caption: Signaling pathway activated by cardiac glycoside-mediated Na+/K+-ATPase inhibition.

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[2] This modulation of ion concentrations, along with the activation of signaling cascades involving Src kinase and the epidermal growth factor receptor (EGFR), contributes to the various cellular effects of these compounds, including their potential anticancer activities.[3][4]

References

Technical Support Center: Synthesis of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-Hydroxyodoroside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex cardiac glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a member of the cardenolide glycoside family, presents several significant challenges. The core difficulties revolve around the stereoselective construction of the steroidal aglycone and the subsequent regioselective and stereoselective glycosylation. Key issues include:

  • Stereocontrol: The steroidal backbone of this compound contains multiple stereocenters that must be set with high precision.

  • Regioselective Glycosylation: The aglycone possesses multiple hydroxyl groups, and selectively glycosylating the desired position is a major hurdle.[1][2][3]

  • Stereoselective Glycosylation: Formation of the glycosidic bond must proceed with specific stereochemistry (α or β), which can be difficult to control.

  • Stability of the Cardenolide: The characteristic unsaturated γ-lactone ring at the C-17 position of the steroid is sensitive to certain reaction conditions and can undergo undesired side reactions or decomposition.[4]

Q2: What glycosylation methods are commonly used for the synthesis of cardenolide glycosides like this compound?

Several glycosylation methods can be employed, with the choice depending on the specific aglycone and sugar donor. A frequently used method is the Koenigs-Knorr procedure, which typically involves the use of a glycosyl halide (e.g., bromide) as the donor and a heavy metal salt (e.g., silver triflate) as a promoter.[4] More modern approaches may utilize thioglycosides, trichloroacetimidates, or other glycosyl donors that can be activated under specific conditions to achieve better stereoselectivity and yield. Catalyst-controlled regioselective glycosylation using borinic acid derivatives has also been reported as a promising strategy for complex polyol natural products.[1][2][3]

Q3: How can I improve the regioselectivity of the glycosylation step?

Achieving high regioselectivity in the glycosylation of a polyhydroxylated steroid like the aglycone of this compound is critical. Several strategies can be employed:

  • Protecting Groups: Orthogonal protecting groups can be used to mask all but the desired hydroxyl group on the aglycone prior to glycosylation. This is often the most reliable but can add significant steps to the overall synthesis.

  • Catalyst Control: As demonstrated in the synthesis of other cardiac glycoside analogs, the use of a diarylborinic acid catalyst can direct the glycosylation to the most sterically accessible hydroxyl group.[1][2]

  • Enzymatic Glycosylation: Chemoenzymatic methods using glycosyltransferases can offer high regioselectivity and stereoselectivity, although this may require specialized enzymes and conditions.[1]

Troubleshooting Guides

Low Yield in Glycosylation Reaction

Problem: You are experiencing a low yield in the glycosylation of the 8-hydroxy aglycone.

Possible Cause Troubleshooting Suggestion
Poor activation of glycosyl donor - Increase the amount of promoter (e.g., AgOTf, NIS/TfOH).- Switch to a more reactive glycosyl donor (e.g., trichloroacetimidate).- Ensure all reagents are anhydrous, as water can deactivate the promoter.
Decomposition of the aglycone - The cardenolide lactone ring can be sensitive to strongly acidic or basic conditions.[4]- Consider using milder reaction conditions (e.g., lower temperature, non-coordinating base).- If using a Koenigs-Knorr type reaction, ensure the conditions are not leading to elimination at C-14.[4]
Steric hindrance at the reaction site - The 8-hydroxyl group may be sterically hindered. Consider using a smaller, more reactive glycosyl donor.- Explore catalyst-controlled methods that may favor the desired position.[1][2]
Anomeric mixture formation - Optimize the solvent and temperature. Non-participating solvents (e.g., dichloromethane) often favor β-glycosides, while participating solvents (e.g., acetonitrile) can lead to α-glycosides.- The choice of protecting groups on the glycosyl donor can influence stereoselectivity.
Decomposition of the Cardenolide Aglycone

Problem: You observe decomposition of your 8-hydroxy aglycone during synthetic manipulations.

Possible Cause Troubleshooting Suggestion
Strongly acidic or basic conditions - The γ-unsaturated lactone ring is susceptible to degradation under harsh pH conditions.[4]- Use buffered solutions or non-ionic bases where possible.- For deprotection steps, choose protecting groups that can be removed under neutral or very mild conditions (e.g., hydrogenolysis, fluoride-labile silyl ethers).
Formation of C-14 unsaturated compounds - Dehydration at C-14 can occur under acidic conditions, leading to an inactive anhydro-cardenolide.[5]- Avoid strong protic acids and high temperatures.
Oxidation or reduction of sensitive functional groups - Protect sensitive functional groups that are not involved in the desired transformation.- Use chemoselective reagents for oxidation or reduction steps.

Experimental Protocols

Illustrative Protocol for a Modified Koenigs-Knorr Glycosylation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Preparation of the Aglycone Acceptor: The 8-hydroxy aglycone with other hydroxyl groups protected is dried under high vacuum for several hours.

  • Reaction Setup: To a solution of the aglycone acceptor (1.0 eq.) and a suitable glycosyl donor (e.g., peracetylated glycosyl bromide, 1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add a promoter such as silver triflate (AgOTf, 1.5 eq.).

  • Reaction Monitoring: The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature over several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The mixture is filtered through Celite to remove insoluble silver salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the protected this compound.

  • Deprotection: The protecting groups on the sugar moiety (e.g., acetates) are removed, for example, by alkaline hydrolysis with sodium methoxide in methanol (Zemplén deacetylation), to yield the final product.[4]

Visualizations

General Synthetic Workflow for Cardenolide Glycosides

G cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps start Steroid Starting Material intermediate1 Stereoselective Construction of Core start->intermediate1 aglycone Protected 8-Hydroxy Aglycone intermediate1->aglycone coupling Glycosidic Bond Formation aglycone->coupling glycosyl_donor Activated Sugar Donor glycosyl_donor->coupling protected_product Protected this compound coupling->protected_product deprotection Global Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting a Low-Yield Glycosylation Reaction

G cluster_solutions Potential Solutions start Low Glycosylation Yield check_reagents Are all reagents pure and anhydrous? start->check_reagents check_activation Is the glycosyl donor fully activated? check_reagents->check_activation Yes sol_reagents Re-purify reagents and dry solvents. check_reagents->sol_reagents No check_stability Is the aglycone stable under the reaction conditions? check_activation->check_stability Yes sol_activation Increase promoter concentration or switch to a more reactive donor. check_activation->sol_activation No check_stereochem Is a mixture of anomers being formed? check_stability->check_stereochem Yes sol_stability Use milder conditions (lower temp, different base). check_stability->sol_stability No sol_stereochem Optimize solvent and protecting groups on the donor. check_stereochem->sol_stereochem Yes

Caption: A decision tree for troubleshooting a low-yield glycosylation reaction.

Key Stereochemical Considerations

G cluster_steroid Steroid Core cluster_glycosylation Glycosylation title Stereochemical Challenges in this compound Synthesis C8_OH C8-OH Stereocenter title->C8_OH C14_OH C14-OH Stereocenter title->C14_OH CD_ring cis-C/D Ring Junction title->CD_ring anomeric Anomeric Center (α vs. β) title->anomeric C8_OH->anomeric Influences glycosylation CD_ring->C14_OH Interdependent

Caption: Key stereochemical challenges in the synthesis of this compound.

References

overcoming solubility issues with 8-Hydroxyodoroside A in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering solubility issues with 8-Hydroxyodoroside A in experimental assays.

Troubleshooting Guide

Question: My this compound is not dissolving in my aqueous assay buffer. What is the recommended procedure?

Answer: this compound, like many cardiac glycosides, has very poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media will likely be unsuccessful. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.

Question: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous media for the experiment. How can I solve this?

Answer: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To minimize this, it is crucial to ensure rapid and thorough mixing at the point of dilution. Avoid making intermediate dilutions in aqueous solutions. Instead, add the small volume of your concentrated DMSO stock directly to the final, full volume of your assay buffer or media while vortexing or stirring vigorously. This rapid dispersal helps to keep the compound in solution at the desired low final concentration.

Question: What is the maximum concentration of DMSO that is safe for my cells?

Answer: The tolerance to DMSO is highly dependent on the cell type. Most immortalized cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[1][2] However, primary cells and some sensitive cell lines can show stress or toxicity at concentrations as low as 0.1%.[3][4] It is imperative to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO used in your experimental wells, to account for any solvent-induced effects.

Question: I am still observing precipitation even after following the recommended dilution protocol. What are my next steps?

Answer: If precipitation persists, consider the following:

  • Lower the Stock Concentration: Your stock solution might be too concentrated, causing the compound to crash out of solution immediately upon contact with the aqueous buffer. Try preparing a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM) and adjust the volume you add to the final assay accordingly.

  • Use a Co-solvent: In some cases, using a combination of solvents can improve solubility.[5] However, this can introduce additional variables and potential toxicity into your assay.

  • Warm the Assay Media: Gently warming the final assay media to 37°C before adding the DMSO stock can sometimes help maintain solubility.

Data & Protocols

Data Presentation

Table 1: Solvent Selection Guide for this compound Stock Solution

SolventRecommended UseProsCons
DMSO Primary Choice High solubilizing power for many organic compounds.[6] Low volatility.Can be toxic to cells at concentrations >0.5%.[1][7] Hygroscopic (absorbs water), which can affect compound stability.
Ethanol AlternativeLess toxic to cells than DMSO. Volatile, which can be useful for some applications.Lower solubilizing power for highly hydrophobic compounds compared to DMSO. Can affect cell membrane integrity.
DMF AlternativeHigh solubilizing power.Generally more toxic than DMSO.

Table 2: Recommended Maximum Final DMSO Concentrations in Cell-Based Assays

Cell TypeMaximum Recommended DMSO ConcentrationKey Consideration
Robust/Immortalized Cell Lines ≤ 0.5% (v/v)[1]Always include a vehicle control. Some lines may tolerate up to 1%.[3]
Sensitive/Primary Cell Lines ≤ 0.1% (v/v)[3][4]These cells are highly sensitive to solvent effects. A dose-response curve for DMSO toxicity is recommended.
Long-Term Assays (>48h) ≤ 0.1% (v/v)The cumulative effect of DMSO can increase toxicity over longer incubation periods.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 534.69 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 534.69 g/mol * (1000 mg / 1 g) = 5.35 mg

  • Weigh Compound: Carefully weigh out 5.35 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the vial in a water bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. Most compounds stored in DMSO are stable, but long-term storage can lead to degradation.[8]

Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes and pipettes

  • Vortex mixer

Procedure:

  • Determine Dilution Factor: To get from a 10 mM stock to a 100 nM final concentration, a 1:100,000 dilution is required. This is best done in two steps to maintain accuracy.

  • Prepare an Intermediate Dilution (in DMSO):

    • Pipette 2 µL of the 10 mM stock solution into a sterile microcentrifuge tube.

    • Add 198 µL of DMSO to the tube.

    • Vortex well. This creates a 100 µM intermediate stock solution.

  • Prepare the Final Working Solution:

    • Determine the final volume of media needed (e.g., 10 mL).

    • Place the 10 mL of pre-warmed cell culture media into a sterile tube.

    • While vortexing the media at a medium speed, add 10 µL of the 100 µM intermediate stock solution directly into the swirling media.

    • Calculation: (100 µM * 10 µL) / 10,000 µL = 0.1 µM = 100 nM. The final DMSO concentration will be 0.1%.

  • Application: Use this final working solution immediately to treat your cells. Always include a vehicle control prepared by adding 10 µL of DMSO to 10 mL of media.

Visualized Workflows

G cluster_start cluster_dissolution Step 1: Initial Dissolution cluster_dilution Step 2: Dilution into Assay Medium cluster_troubleshoot Step 3: Troubleshooting cluster_end start Start: Need to use This compound in an aqueous assay dissolve Attempt to dissolve in aqueous buffer start->dissolve stock Prepare concentrated stock in 100% DMSO (e.g., 10 mM) dissolve->stock Fails success Success: Proceed with experiment. Include vehicle control! dissolve->success Succeeds (Unlikely) dilute Add DMSO stock directly to final volume of aqueous medium with vigorous mixing stock->dilute precipitate Precipitation observed? lower_stock Lower stock concentration and repeat dilution precipitate->lower_stock Yes warm_media Warm media to 37°C before adding stock precipitate->warm_media Yes precipitate->success No dilute->precipitate lower_stock->dilute warm_media->dilute

Caption: Troubleshooting workflow for overcoming solubility issues.

G cluster_cell Cell-Based Assays cluster_biochem Biochemical / Acellular Assays start Select Assay Type cell_q Is cell line sensitive (e.g., primary cells)? start->cell_q biochem_q Does assay tolerate organic solvents? start->biochem_q dmso_low Use DMSO. Keep final conc. <= 0.1% cell_q->dmso_low Yes dmso_high Use DMSO. Keep final conc. <= 0.5% cell_q->dmso_high No dmso_dmf Primary: DMSO Alternative: DMF biochem_q->dmso_dmf Yes ethanol Consider Ethanol if volatility is acceptable biochem_q->ethanol Yes

Caption: Logic for selecting an appropriate solvent system.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight is 534.69 g/mol .[9] This information is essential for accurately preparing solutions of a specific molarity.

Q: How should I store my this compound, both as a powder and in a DMSO stock solution? A: The powder should be stored desiccated at -20°C, protected from light. The DMSO stock solution should be stored in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption by the DMSO.

Q: Can I use sonication to help dissolve this compound in DMSO? A: Yes, if the compound is slow to dissolve with vortexing alone, brief sonication in a water bath can be an effective method to facilitate dissolution into a clear stock solution.

Q: Are there alternatives to DMSO if my assay is extremely sensitive? A: Yes, ethanol can be used as an alternative, although it may not have the same solubilizing power as DMSO for highly hydrophobic compounds. If using ethanol, be aware of its higher volatility, which can change the concentration of your stock over time if not stored properly. For any solvent, it is critical to run a corresponding vehicle control.

References

Technical Support Center: Optimizing HPLC Separation of 8-Hydroxyodoroside A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the chromatographic separation of 8-Hydroxyodoroside A isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its isomers.

Question 1: Why am I seeing poor resolution or complete co-elution of my isomers?

Answer: Poor resolution between closely related isomers like this compound is a common challenge. The root cause is insufficient differential interaction with the stationary phase. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Isomers are highly sensitive to small changes in the mobile phase composition. If using a typical reversed-phase setup (e.g., C18 column with acetonitrile/water), systematically adjust the percentage of the organic modifier (acetonitrile or methanol) in 1-2% increments. A lower concentration of the organic solvent generally increases retention time and may improve resolution.[1]

    • Gradient Elution: Implement a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with very similar retention behaviors.[2][3]

    • pH Adjustment: The pH of the mobile phase can alter the ionization state of analytes, affecting their interaction with the stationary phase. For cardiac glycosides, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can sharpen peaks and improve resolution.[4] It's crucial to select a pH at least one unit away from the analyte's pKa.[5]

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions, which are effective for separating aromatic and moderately polar isomers.[6] For particularly challenging separations, a pentafluorophenyl (PFP) or F5 phase provides unique polar and aromatic selectivity.[5]

  • Adjust System Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance separation between isomers by increasing the viscosity of the mobile phase and promoting stronger analyte-stationary phase interactions. Conversely, elevated temperatures can improve efficiency and peak shape.[7] Experiment with temperatures between 20°C and 40°C.[3]

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7-0.8 mL/min) allows more time for interactions between the isomers and the stationary phase, which can lead to better resolution.[4]

Question 2: My isomer peaks are splitting or showing shoulders. What is the cause and how can I fix it?

Answer: Peak splitting or the appearance of shoulders suggests an issue that could be chemical or mechanical.[8]

  • Chemical Causes:

    • Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile for a run starting at 30% acetonitrile) can cause peak distortion.[9][10] Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

    • Co-eluting Impurity: The shoulder might be another closely eluting isomer or impurity. Solution: Try injecting a smaller volume or a more dilute sample. If the shoulder resolves into a separate peak, optimize your method for better separation as described in Question 1.[8]

    • On-Column Degradation: The compound may be unstable under the current mobile phase conditions. Solution: Ensure the mobile phase pH is appropriate for your analyte's stability.

  • Mechanical & Hardware Causes:

    • Column Void or Channeling: A void at the head of the column or uneven packing can create multiple paths for the analyte, leading to split peaks.[9][11] Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

    • Blocked Frit: A partially blocked inlet frit will disrupt the sample band as it enters the column.[8] Solution: Replace the column inlet frit.

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector and the column can cause peak broadening and splitting. Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Question 3: My retention times are drifting between injections. How can I improve reproducibility?

Answer: Inconsistent retention times are typically caused by a lack of stability in the HPLC system or mobile phase.

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a gradient run. Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Issues:

    • Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile solvent. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Inadequate Mixing/Buffering: If using an on-line mixer, ensure it is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed. Unstable mobile phase composition can lead to variable retention.[11]

  • Temperature Fluctuations: The column temperature has a significant impact on retention time.[11] Solution: Use a column thermostat to maintain a constant and consistent temperature throughout the analysis.

  • Pump and Hardware Issues: Leaks in the pump, check valves, or injector can cause flow rate fluctuations, leading to unstable retention times. Solution: Perform regular system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate.

Quantitative Data Summary

Optimizing separation involves systematically changing parameters and observing the effect on resolution (Rs). The following table provides an example of how different chromatographic conditions can influence the separation of two hypothetical this compound isomers.

ParameterCondition ACondition BCondition CEffect on Resolution (Rs)
Column Standard C18Standard C18BiphenylA change in stationary phase selectivity often has the most significant impact on isomer resolution.[6]
Mobile Phase 45% ACN / 55% H₂O42% ACN / 58% H₂O42% ACN / 58% H₂O + 0.1% FADecreasing organic content increases retention and can improve Rs. Adding an acidifier can sharpen peaks.[4]
Temperature 35°C35°C25°CLowering temperature can sometimes increase the separation factor between isomers.[7]
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/minA lower flow rate increases analysis time but can improve resolution by allowing more equilibration.[4]
Resulting Rs 1.1 (Poor) 1.3 (Partial) 1.8 (Good) A combination of adjustments is often required to achieve baseline separation (Rs ≥ 1.5).

ACN = Acetonitrile; H₂O = Water; FA = Formic Acid; Rs = Resolution

Detailed Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach for developing a robust reversed-phase HPLC method for the separation of this compound isomers.

1. Sample Preparation

  • Prepare a stock solution of the this compound isomer mixture at approximately 1 mg/mL in methanol or dimethyl sulfoxide (DMSO).

  • Dilute the stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent particulates from damaging the column.[12]

2. Initial Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.[4]

  • Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Monitor at 220 nm, as cardiac glycosides typically have strong UV absorbance in this region.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

3. Method Development and Optimization

  • Step 1: Gradient Scouting. Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time and complexity of the sample.[2]

  • Step 2: Develop a Shallow Gradient. Based on the scouting run, create a shallow gradient around the elution percentage of the target isomers. For example, if the isomers elute around 40% B, try a gradient of 30% to 50% B over 15-20 minutes.

  • Step 3: Isocratic Hold (Optional). If the shallow gradient provides good separation, you can convert it to an isocratic method for simplicity and robustness. The optimal isocratic percentage will be slightly lower than the organic percentage at which the last isomer elutes in the gradient run.

  • Step 4: Optimize Selectivity. If resolution is still insufficient (Rs < 1.5), proceed with the following, changing one parameter at a time:

    • Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter elution order and selectivity.

    • Change Stationary Phase: Test a column with different chemistry, such as a Phenyl-hexyl or Biphenyl phase, to introduce different separation mechanisms (e.g., pi-pi interactions).[6]

    • Adjust Temperature: Evaluate the effect of column temperature on resolution at 25°C, 30°C, and 40°C.

4. System Suitability

  • Before running a sequence of samples, perform at least five replicate injections of a standard solution.

  • Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and resolution. An acceptable %RSD is typically <2%.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development.

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node connector_node start Problem Observed: Poor Isomer Separation c1 Cause: Sub-optimal Mobile Phase start->c1 c2 Cause: Inefficient Column start->c2 c3 Cause: System/Hardware Issue start->c3 s1a Solution: Adjust % Organic (Shallow Gradient) c1->s1a s1b Solution: Add Modifier (e.g., 0.1% Formic Acid) c1->s1b s2a Solution: Change Stationary Phase (e.g., Phenyl, Biphenyl) c2->s2a s2b Solution: Lower Flow Rate c2->s2b s2c Solution: Adjust Temperature c2->s2c s3a Solution: Check for Leaks & Column Voids c3->s3a s3b Solution: Reduce Extra-Column Volume c3->s3b HPLC_Method_Development_Workflow step_color step_color decision_color decision_color result_color result_color A 1. Define Separation Goal (Baseline resolution of isomers) B 2. Initial Column & Mobile Phase Selection (C18, ACN/Water Gradient) A->B C 3. Perform Gradient Scouting Run B->C D 4. Develop Shallow Gradient & Optimize C->D E Resolution (Rs) > 1.5? D->E F 5. Change Selectivity Parameter - Try Methanol instead of ACN - Change Column (e.g., Biphenyl) E->F No I Method Optimized Proceed to Validation E->I Yes G 6. Optimize Flow Rate & Temperature F->G H Resolution (Rs) > 1.5? G->H H->I Yes J Re-evaluate Initial Conditions (Consult Literature) H->J No J->B

References

dealing with matrix effects in 8-Hydroxyodoroside A quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8-Hydroxyodoroside A. It specifically addresses challenges related to matrix effects in biological samples.

Troubleshooting Guide: Matrix Effects in this compound Quantification

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in the LC-MS/MS quantification of this compound. These effects can lead to inaccurate and imprecise results. The following guide provides solutions to common problems encountered during analysis.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient sample extraction. Analyte degradation during sample processing.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure proper pH and solvent selection. Investigate the stability of this compound under the employed extraction and storage conditions.[1][2]
Poor Reproducibility (High %RSD) Inconsistent matrix effects between samples. Variability in sample preparation.Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix variations.[3] Ensure consistent timing and technique in the sample preparation workflow. Automate sample preparation steps where possible.
Signal Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts) with this compound.[3]Improve chromatographic separation to resolve the analyte from interfering compounds. Employ more rigorous sample cleanup techniques like phospholipid removal plates or a more selective SPE sorbent. Dilute the sample to reduce the concentration of interfering matrix components.[4]
Non-linear Calibration Curve Saturation of the detector at high concentrations. Significant matrix effects that are not compensated for by the internal standard.Extend the calibration range or dilute samples to fall within the linear range. Re-evaluate the choice of internal standard to ensure it closely mimics the behavior of this compound. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[5]
Inaccurate Quantification in Incurred Samples The matrix of incurred samples may differ significantly from the matrix used for calibration standards and quality controls.[3]Prepare quality control samples from multiple sources of the biological matrix to assess the impact of inter-individual variability. Monitor the internal standard response across all samples for significant variations that may indicate unexpected matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when quantifying this compound in plasma?

A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes and endogenous salts.[3] These components can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The "post-extraction spike" method is a standard approach to quantify matrix effects.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of the analyte. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS)?

A3: A SIL-IS is the ideal internal standard for LC-MS/MS quantification. Since it has the same chemical properties as this compound, it will co-elute and experience the same matrix effects.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively compensated for.

Q4: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)?

A4: Both SPE and LLE are effective for cleaning up biological samples before LC-MS/MS analysis.

  • SPE is often more selective and can provide cleaner extracts, especially when using a sorbent that specifically retains cardiac glycosides. It is also more amenable to automation.

  • LLE is a simpler and often cheaper technique that can be very effective at removing highly polar or non-polar interferences. The choice depends on the specific matrix, the required level of cleanliness, and available resources.

Q5: Can I use a different cardiac glycoside as an internal standard if a SIL-IS for this compound is not available?

A5: While a SIL-IS is ideal, a structurally similar cardiac glycoside (analog internal standard) can be used as an alternative. However, it is crucial to validate that the analog internal standard is affected by the matrix in the same way as this compound. The IS-normalized matrix factor should be close to 1 to ensure adequate compensation.[3]

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 100 µL of plasma, add the internal standard and vortex briefly.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of cardiac glycosides, which are structurally similar to this compound. This data can be used as a benchmark when developing and validating an assay for this compound.

Table 1: Recovery and Matrix Effect of Oleandrin in Bovine Blood and Serum [6]

MatrixRecovery (%)Matrix Effect (%)
Blood75.2-8.3
Serum80.5-5.1

Table 2: Method Validation Data for Cardiac Glycosides in Herbs and Urine [5]

AnalyteMatrixRecovery (%)Repeatability (RSDr %)Within-Lab Reproducibility (RSDwR %)
OleandrinHerbs83-1156-147-17
DigoxinHerbs83-1156-147-17
DigitoxinHerbs83-1156-147-17
OleandrinUrine80-961-75-19
DigoxinUrine80-961-75-19
DigitoxinUrine80-961-75-19

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample + Internal Standard Extraction Extraction (SPE or LLE) Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS Consistent_IS IS Response Consistent? Check_IS->Consistent_IS Varying_IS Varying IS Response Consistent_IS->Varying_IS No Check_Recovery Evaluate Analyte Recovery Consistent_IS->Check_Recovery Yes Improve_Cleanup Improve Sample Cleanup (e.g., change SPE sorbent) Varying_IS->Improve_Cleanup Optimize_Chroma Optimize Chromatography Improve_Cleanup->Optimize_Chroma Optimize_Chroma->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Optimize_Extraction Optimize Extraction Protocol (pH, solvent) Low_Recovery->Optimize_Extraction Yes Check_Cal Review Calibration Curve Low_Recovery->Check_Cal No Optimize_Extraction->Check_Cal Nonlinear_Cal Non-linear? Check_Cal->Nonlinear_Cal Dilute_Samples Dilute Samples or Adjust Calibration Range Nonlinear_Cal->Dilute_Samples Yes End Reliable Results Nonlinear_Cal->End No Dilute_Samples->End

Caption: Troubleshooting logic for matrix effect issues.

References

improving the stability of 8-Hydroxyodoroside A stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation and storage of 8-Hydroxyodoroside A stock solutions to help researchers, scientists, and drug development professionals ensure the stability and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For cardiac glycosides like this compound, it is recommended to use high-purity dimethyl sulfoxide (DMSO) to prepare the initial high-concentration stock solution. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: Based on data for the structurally similar compound Odoroside A, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed vials to prevent evaporation and moisture absorption[1]. Protect solutions from light.

Q3: How can I determine the stability of my this compound stock solution under my specific laboratory conditions?

A3: It is highly recommended to perform an in-house stability study. This involves preparing a fresh stock solution, analyzing its initial concentration, and then re-analyzing it at various time points under your typical storage conditions. A detailed protocol for a stability study is provided in the Troubleshooting Guide section.

Q4: I observe precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, it may be due to the degradation of your this compound stock solution.

Recommended Actions:

  • Prepare a Fresh Stock Solution: The most reliable first step is to prepare a new stock solution from fresh, solid compound.

  • Perform a Stability Study: Conduct a stability study to determine the shelf-life of your stock solution under your specific storage and handling conditions. A general protocol is provided below.

  • Use Aliquots: Always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocol: Stock Solution Stability Assessment

This protocol outlines a method to assess the stability of an this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC to determine the initial peak area, which corresponds to 100% purity/concentration.

  • Storage:

    • Aliquot the remaining stock solution into multiple small-volume, light-protected vials.

    • Store the aliquots under your desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for HPLC analysis using the same dilution factor as the initial analysis.

    • Analyze the sample by HPLC and record the peak area.

  • Data Analysis:

    • Compare the peak area at each time point to the initial peak area to calculate the percentage of this compound remaining.

    • A common threshold for stability is the retention of ≥90% of the initial concentration.

Data Summary

The following table summarizes recommended storage conditions based on data for the related compound Odoroside A.

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[1]Recommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for short-term, working stock solutions.
4°CNot RecommendedProne to degradation and precipitation.
Room TemperatureNot RecommendedSignificant degradation is likely.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of your this compound stock solution.

G A Prepare Stock Solution (this compound in DMSO) B Time Zero HPLC Analysis (Establish Baseline) A->B C Aliquot and Store (-20°C and -80°C) B->C D Analyze at Time Points (e.g., 1, 4, 12, 24 weeks) C->D E Compare Peak Areas to Baseline D->E F Determine Stability Profile E->F

Caption: Workflow for assessing the stability of this compound stock solutions.

Postulated Signaling Pathway

This compound is a cardiac glycoside. The related compound, Odoroside A, has been shown to induce apoptosis through the ROS/p53 signaling pathway[1]. The diagram below illustrates this potential mechanism of action.

G cluster_cell Cell A This compound B Increased Intracellular ROS A->B C p53 Activation B->C D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: Postulated ROS/p53 signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: High-Throughput Screening of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method refinement of high-throughput screening (HTS) of 8-Hydroxyodoroside A, a potent cardiac glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HTS of this compound and similar cardiac glycosides.

Problem/Issue Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (High CV%) 1. Inconsistent cell seeding. 2. Pipetting errors during reagent or compound addition.[1] 3. Edge effects in microplates. 4. Uneven incubation temperature or CO2 levels.1. Ensure thorough cell suspension mixing before and during seeding. Use automated cell counters for accuracy. 2. Calibrate and service multichannel pipettes or automated liquid handlers regularly. Use low-retention tips. 3. Avoid using the outer wells of the microplate or fill them with sterile media/PBS to create a humidity barrier. 4. Ensure proper incubator calibration and uniform air circulation. Allow plates to equilibrate to room temperature before adding reagents.
High Background Signal or Low Signal-to-Noise Ratio 1. Assay reagents are degraded or improperly prepared. 2. Autofluorescence of the compound or assay components. 3. Insufficient washing steps. 4. Cell culture contamination (e.g., mycoplasma).1. Prepare fresh reagents for each experiment. Store reagents according to the manufacturer's instructions. 2. Screen for compound autofluorescence by running a plate with compound only. If problematic, consider a different detection method (e.g., luminescence instead of fluorescence). 3. Optimize the number and vigor of washing steps to remove unbound reagents without dislodging cells. 4. Regularly test cell lines for contamination.
High Rate of False Positives 1. Compound interference with the assay technology (e.g., light scattering, fluorescence quenching).[2] 2. Non-specific activity of the compound (e.g., cytotoxicity at high concentrations). 3. Redox-active compounds interfering with the assay chemistry.[2]1. Perform counter-screens without the target protein or with an inactive form of the target. 2. Conduct cytotoxicity assays in parallel to the primary screen to identify compounds that are active due to cell death. 3. Include reducing agents like DTT in the assay buffer if compatible, but be aware they can also generate false positives with certain compounds.[2]
High Rate of False Negatives 1. Compound concentration is too low to elicit a response. 2. Poor solubility or stability of the compound in the assay buffer. 3. Insufficient incubation time for the compound to interact with the target.1. Screen at multiple concentrations to generate a dose-response curve. 2. Use solvents like DMSO to improve solubility and ensure the final concentration in the assay does not exceed a level that affects cell health (typically <0.5%). Visually inspect for precipitation. 3. Optimize the incubation time by performing a time-course experiment.
Inconsistent Results Between Primary Screen and Hit Confirmation 1. Differences in experimental conditions between the HTS and confirmation assays. 2. Compound degradation during storage. 3. Single-point screening artifacts.1. Ensure that the confirmation assay closely mimics the primary HTS conditions (cell density, reagent concentrations, incubation times). 2. Store compound libraries under appropriate conditions (e.g., low temperature, desiccated, protected from light). Re-test the purity and integrity of confirmed hits. 3. Always perform dose-response curves for hit confirmation rather than relying on single-concentration re-testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cardiac glycosides like this compound?

A1: Cardiac glycosides, including this compound, primarily act by inhibiting the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration.[5][6] The elevated calcium levels enhance cardiac contractility.

Q2: What cell types are most appropriate for an HTS assay for this compound?

A2: The choice of cell line depends on the specific research question.

  • Primary Cardiomyocytes: Offer high physiological relevance but can be difficult to source and maintain.

  • iPSC-derived Cardiomyocytes: Provide a human-relevant and reproducible model system for assessing cardiotoxicity and efficacy.[7]

  • Engineered Cell Lines: Cell lines (e.g., HEK293) overexpressing specific isoforms of the Na+/K+-ATPase can be used for target-specific screening and mechanistic studies.

Q3: How can I minimize the risk of identifying non-specific cytotoxic compounds?

A3: It is crucial to run a parallel cytotoxicity assay along with your primary functional screen. Assays such as CellTiter-Glo® (luminescence-based ATP measurement) or MTS/XTT (colorimetric) can be used to assess cell viability. Hits that show activity in the primary assay but also exhibit significant cytotoxicity at the same concentration are likely non-specific and should be deprioritized.

Q4: What are the critical quality control metrics I should monitor during my HTS campaign?

A4: Key quality control metrics include:

  • Z'-factor: A measure of assay robustness and dynamic range. A Z'-factor ≥ 0.5 is considered excellent for HTS.[8]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of your controls. A %CV of <10% is generally desirable.

Q5: What are some potential signaling pathways affected by this compound that could be explored in secondary assays?

A5: Beyond its primary effect on the Na+/K+-ATPase, cardiac glycosides can trigger various signaling cascades.[6] Secondary assays could investigate the activation of pathways such as Src kinase, the MEK1/2-ERK1/2 pathway, and the generation of reactive oxygen species (ROS).[3][6]

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay (Biochemical)

This protocol describes a biochemical assay to measure the direct inhibition of Na+/K+-ATPase by test compounds. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution

  • Malachite Green reagent for phosphate detection

  • This compound and other test compounds

  • Positive Control: Ouabain

  • Negative Control: Vehicle (e.g., DMSO)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add 5 µL of compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of purified Na+/K+-ATPase enzyme solution to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of ATP solution to each well.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and detect the released phosphate by adding 10 µL of Malachite Green reagent.

  • Incubate for 15 minutes at room temperature.

  • Read the absorbance at 620 nm using a plate reader.

  • Calculate the percent inhibition relative to controls.

Protocol 2: Cell Viability Assay (Cell-Based)

This protocol describes a cell-based assay to assess the cytotoxicity of this compound using a resazurin-based reagent.

Materials:

  • Human iPSC-derived cardiomyocytes

  • Cell culture medium

  • This compound and other test compounds

  • Positive Control: Digitonin (or another known cytotoxic agent)

  • Negative Control: Vehicle (e.g., 0.1% DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • 384-well, clear-bottom, black-walled microplates

Procedure:

  • Seed iPSC-cardiomyocytes into 384-well plates at a pre-determined optimal density.

  • Allow cells to adhere and recover for 24-48 hours.

  • Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Remove the old medium from the cell plates and add the compound dilutions.

  • Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Calculate the percent viability relative to controls.

Data Presentation

Table 1: HTS Quality Control Metrics
Metric Acceptable Range Troubleshooting Action (if out of range)
Z'-Factor ≥ 0.5Re-evaluate positive/negative controls; check reagent stability.
Signal-to-Background > 5Optimize reagent concentrations; check detector sensitivity.
Control %CV < 10%Review liquid handling procedures; check for plate uniformity issues.
Table 2: Example Dose-Response Data for this compound
Assay Type Endpoint This compound (IC50/EC50) Ouabain (IC50/EC50)
Na+/K+-ATPase Inhibition% Inhibition15 nM25 nM
Cell Viability (72h)% Viability50 nM80 nM
Calcium FluxFluorescence Intensity10 nM20 nM

Note: The values presented are hypothetical and for illustrative purposes only.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Plate_Prep Assay Plate Preparation (384-well) Compound_Library->Plate_Prep Cell_Seeding Cell Seeding (iPSC-Cardiomyocytes) Plate_Prep->Cell_Seeding Compound_Addition Compound Addition (Acoustic Dispensing) Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reagent_Addition Reagent Addition (e.g., Ca2+ Dye) Incubation->Reagent_Addition Detection Signal Detection (Plate Reader) Reagent_Addition->Detection Data_QC Data QC (Z', S/B, %CV) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Confirmation Hit Confirmation Dose_Response->Confirmation Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increases [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Decreases Ca2+ Efflux Na_ion->NCX Reduces Na+ Gradient SR_Ca Ca2+ Store Ca_ion->SR_Ca Increases SR Ca2+ Load Contraction Increased Contractility SR_Ca->Contraction Enhances Release Compound This compound Compound->NaK_ATPase Inhibits

References

Validation & Comparative

comparing the cytotoxicity of 8-Hydroxyodoroside A with other cardiac glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity of Odoroside A, Ouabain, Digoxin, and Digitoxin.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have long been used in the treatment of heart failure and atrial arrhythmia. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.

Beyond their cardiotonic effects, emerging evidence has highlighted the potent anticancer properties of cardiac glycosides. By disrupting ion balance in cancer cells, these compounds can trigger a cascade of events leading to apoptosis (programmed cell death) and inhibition of cell proliferation. This guide provides a comparative overview of the cytotoxic effects of Odoroside A against other well-known cardiac glycosides—Ouabain, Digoxin, and Digitoxin—supported by experimental data from various studies.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of Odoroside A, Ouabain, Digoxin, and Digitoxin across a range of human cancer cell lines at different time points. Lower IC50 values indicate higher cytotoxic potency.

Cardiac GlycosideCell LineCancer TypeIC50 (nM) - 24hIC50 (nM) - 48hIC50 (nM) - 72h
Odoroside A MDA-MB-231Breast Cancer183[1]--
A549Lung Cancer-183.5-
Ouabain A549Lung Cancer--IC50 < 25[2]
HelaCervical Cancer--IC50 > 50[2]
HCT116Colon Cancer--IC50 < 25[2]
A375Melanoma153.11[3][4]67.17[3][4]30.25[3][4]
SK-Mel-28Melanoma772.14[3][4]186.51[3][4]87.42[3][4]
Digoxin A549Lung Cancer100[5]37[5]-
H1299Lung Cancer120[5]54[5]-
HT-29Colon Cancer~100-300[6]--
MDA-MB-231Breast Cancer~100-300[6]--
OVCAR3Ovarian Cancer~100-300[6]--
Digitoxin TK-10Renal Cancer-3.2[7]-
MCF-7Breast Cancer-10.2[7]-
UACC-62Melanoma-33.1[7]-
K-562Leukemia-6.4[7]-
HeLaCervical Cancer75-39528-77-

Signaling Pathways in Cardiac Glycoside-Induced Cytotoxicity

The cytotoxic effects of cardiac glycosides are primarily initiated by their binding to and inhibition of the Na+/K+-ATPase. This event triggers a complex signaling cascade that ultimately leads to apoptosis. A simplified representation of this pathway is as follows:

  • Inhibition of Na+/K+-ATPase: The cardiac glycoside binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its pumping function.

  • Increased Intracellular Sodium: This leads to an accumulation of sodium ions inside the cell.

  • Activation of the Sodium-Calcium Exchanger (NCX): The increased intracellular sodium drives the NCX to operate in reverse mode, pumping sodium out of the cell and calcium into the cell.

  • Intracellular Calcium Overload: The influx of calcium leads to a significant increase in the intracellular calcium concentration.

  • Mitochondrial Dysfunction and ROS Production: High levels of intracellular calcium disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS).

  • Activation of Apoptotic Pathways: The combination of calcium overload and ROS production activates intrinsic apoptotic pathways, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute programmed cell death.

Signaling_Pathway cluster_downstream CG Cardiac Glycoside NKA Na+/K+-ATPase (Inhibited) CG->NKA Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Mito Mitochondrial Dysfunction Ca_in->Mito Apoptosis Apoptosis Ca_in->Apoptosis ROS ↑ ROS Production Mito->ROS Mito->Apoptosis ROS->Apoptosis ROS->Apoptosis

Cardiac Glycoside-Induced Apoptotic Pathway

Experimental Protocols

The IC50 values presented in this guide are typically determined using cell viability assays such as the MTT or CCK-8 assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

General Protocol for Cytotoxicity Assay (MTT/CCK-8)
  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the cardiac glycoside in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the cardiac glycoside. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Cardiac Glycosides (various concentrations) incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_reagent Add MTT or CCK-8 Reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure Absorbance incubate3->read analyze Calculate IC50 Values read->analyze end End analyze->end

References

A Comparative Guide to the In Vivo Anti-Inflammatory Activity of Hypolaetin-8-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of the flavonoid hypolaetin-8-glucoside with commonly used non-steroidal anti-inflammatory drugs (NSAIDs): phenylbutazone, diclofenac, and indomethacin. This document summarizes available experimental data, details experimental protocols, and visualizes relevant biological pathways to offer an objective evaluation for research and drug development purposes.

Executive Summary

Hypolaetin-8-glucoside, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in preclinical in vivo models. Notably, it exhibits a distinct mechanism of action compared to traditional NSAIDs, suggesting a potentially different therapeutic profile. While quantitative in vivo data for a direct comparison is limited in publicly available literature, existing studies indicate its potency, particularly in the acute phase of inflammation. This guide synthesizes the available information to facilitate a comparative understanding.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the in vivo anti-inflammatory effects of hypolaetin-8-glucoside and comparator drugs in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Table 1: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)% Inhibition of Paw EdemaReference
Hypolaetin-8-glucoside Not SpecifiedNot SpecifiedAcute PhaseMore potent than Phenylbutazone[1]
Phenylbutazone 30 mg/kgNot SpecifiedNot SpecifiedPronounced reduction (except in spring)[2]
Diclofenac 5 mg/kgOral2 hours56.17 ± 3.89[3]
20 mg/kgOral3 hours71.82 ± 6.53[3]
Indomethacin 10 mg/kgNot Specified2, 3, and 4 hours54[4]
10 mg/kgNot Specified5 hours33[4]
10 mg/kgNot SpecifiedNot Specified87.3[5]

Note: The data for hypolaetin-8-glucoside is qualitative based on the available abstract. The efficacy of other compounds is presented as mean ± standard error of the mean where available.

Mechanism of Action: A Tale of Two Pathways

A key differentiator between hypolaetin-8-glucoside and NSAIDs is their mechanism of action at the molecular level.

NSAIDs: The COX Inhibition Pathway

Phenylbutazone, diclofenac, and indomethacin are well-characterized inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs effectively reduce the cardinal signs of inflammation.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition

Figure 1: Mechanism of Action of NSAIDs.

Hypolaetin-8-Glucoside: A Multi-faceted Flavonoid Approach

The anti-inflammatory mechanism of hypolaetin-8-glucoside, as a flavonoid, is more complex and not fully elucidated. Unlike NSAIDs, it does not appear to directly inhibit prostaglandin E2.[6] Instead, its effects are likely mediated through a combination of actions:

  • Stimulation of Prostaglandin Biosynthesis: Some studies suggest that certain flavonoid glycosides, including hypolaetin-8-glucoside, may paradoxically stimulate the formation of prostaglandins, such as prostacyclin, which can have vasodilatory and anti-platelet aggregatory effects.[7]

  • Membrane Stabilization: Hypolaetin-8-glucoside has been shown to protect erythrocytes from heat-induced lysis, suggesting a membrane-stabilizing effect that could contribute to reducing inflammation-induced tissue damage.[6]

  • Inhibition of Leukocyte Migration and Enzyme Release: It has been observed to inhibit protein exudation, leukocyte migration, and the release of β-glucuronidase in inflammatory models.[6]

  • Modulation of Inflammatory Signaling Pathways: Flavonoids, in general, are known to modulate various signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.[8]

Flavonoid_Mechanism cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Stimuli e.g., Carrageenan Leukocyte_Migration Leukocyte Migration Stimuli->Leukocyte_Migration Enzyme_Release Enzyme Release (e.g., β-glucuronidase) Stimuli->Enzyme_Release Membrane_Damage Cell Membrane Damage Stimuli->Membrane_Damage Inflammation Inflammation Leukocyte_Migration->Inflammation Enzyme_Release->Inflammation Membrane_Damage->Inflammation Hypolaetin-8-glucoside Hypolaetin-8-glucoside Hypolaetin-8-glucoside->Leukocyte_Migration Inhibition Hypolaetin-8-glucoside->Enzyme_Release Inhibition Hypolaetin-8-glucoside->Membrane_Damage Protection

Figure 2: Proposed Anti-Inflammatory Mechanisms of Hypolaetin-8-Glucoside.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test compound (Hypolaetin-8-glucoside or comparators)

  • Vehicle (e.g., saline, distilled water with 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow A Animal Acclimatization & Fasting B Baseline Paw Volume Measurement A->B C Compound/Vehicle Administration B->C D Carrageenan Injection (1 hr post-treatment) C->D E Paw Volume Measurement (hourly for 5 hrs) D->E F Data Analysis (% Inhibition of Edema) E->F

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion

Hypolaetin-8-glucoside presents a compelling profile as a potential anti-inflammatory agent with a mechanism of action that is distinct from conventional NSAIDs. Its potency in the acute phase of inflammation, coupled with a potentially safer gastric profile as suggested by its anti-ulcer properties, warrants further investigation.[1] Future studies should focus on elucidating its precise molecular targets and conducting dose-response studies to provide the quantitative data necessary for a direct and comprehensive comparison with established anti-inflammatory drugs. This will be crucial for determining its therapeutic potential for various inflammatory conditions.

References

8-Hydroxyodoroside A vs. Digitoxin: A Comparative Analysis Unfeasible Due to Lack of Publicly Available Data on 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of 8-Hydroxyodoroside A and digitoxin is not currently possible due to a significant lack of available scientific data on this compound. While extensive research has been conducted on the well-known cardiac glycoside digitoxin, this compound remains a largely uncharacterized compound. This guide will present the available information on both molecules and highlight the substantial knowledge gap that prevents a direct, data-driven comparison.

This compound: An Obscure Cardenolide

This compound is a steroid and a type of cardenolide, a class of organic compounds known for their effects on heart muscle. It has been isolated from Nerium indicum, also known as Nerium oleander. Limited information from a study on related compounds suggests that the presence of a hydroxyl group at the 8th position of the steroid core may decrease its potential anticancer activity.

Despite its identification and availability from a few chemical suppliers, there is a notable absence of published experimental data regarding its biological activity, mechanism of action, efficacy, and toxicity. Without such fundamental research, a meaningful comparison with a well-studied drug like digitoxin cannot be conducted.

Digitoxin: A Well-Characterized Cardiac Glycoside

Digitoxin, in stark contrast, is a cardiac glycoside with a long history of clinical use in the treatment of heart failure and certain cardiac arrhythmias. Its pharmacological profile has been extensively documented in scientific literature.

Mechanism of Action of Digitoxin

The primary mechanism of action for digitoxin involves the inhibition of the Na+/K+-ATPase pump in the cell membranes of heart muscle cells (cardiomyocytes). This inhibition leads to a cascade of events:

  • Increased intracellular sodium: By blocking the pump, digitoxin causes sodium ions to accumulate inside the cell.

  • Increased intracellular calcium: The high sodium concentration alters the function of the sodium-calcium exchanger, leading to an increase in the intracellular calcium concentration.

  • Enhanced contractility: Higher intracellular calcium levels increase the force of contraction of the heart muscle, which is the basis for its therapeutic effect in heart failure.

Signaling Pathways Affected by Digitoxin

Digitoxin's interaction with the Na+/K+-ATPase also triggers various intracellular signaling pathways that can lead to both therapeutic and toxic effects. These pathways can influence cell growth, apoptosis (programmed cell death), and inflammation.

Digitoxin_Signaling Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Signalosome Signalosome Activation NaK_ATPase->Signalosome Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Leads to Intra_Na->Na_Ca_Exchanger Alters Contractility ↑ Myocardial Contractility Intra_Ca->Contractility Downstream Downstream Signaling (e.g., Src, MAPK) Signalosome->Downstream

Caption: Simplified signaling pathway of digitoxin's inotropic effect.

Efficacy and Toxicity of Digitoxin

Clinical studies have established the efficacy of digitoxin in managing symptoms of heart failure. However, it has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.

Table 1: Comparative Pharmacokinetic and Toxicity Profile of Digitoxin

ParameterDigitoxin
Bioavailability 90-100%
Protein Binding 90-97%
Metabolism Primarily hepatic
Elimination Half-life 5-7 days
Therapeutic Serum Concentration 10-25 ng/mL
Toxic Serum Concentration >35 ng/mL
Common Toxic Effects Nausea, vomiting, arrhythmias, visual disturbances
Experimental Protocols for Assessing Digitoxin Activity

Standard experimental protocols are used to evaluate the effects of cardiac glycosides like digitoxin.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cells (e.g., cancer cell lines or cardiomyocytes) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of digitoxin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow A Plate Cells in 96-well Plate B Add Digitoxin at Various Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

The request for a comparative guide between this compound and digitoxin highlights a critical challenge in drug development and research: the vast number of identified natural compounds that remain uncharacterized. While digitoxin serves as a classic example of a well-understood natural product-derived drug, this compound represents the extensive frontier of compounds whose therapeutic potential is yet to be explored.

For researchers, scientists, and drug development professionals, the lack of data on this compound presents an opportunity for novel research. Future studies are required to isolate or synthesize sufficient quantities of this compound and subject it to a battery of in vitro and in vivo assays to determine its biological activity, mechanism of action, and potential therapeutic applications. Only then can a meaningful comparison with established drugs like digitoxin be made. Until such data becomes available, any direct comparison would be purely speculative.

A Comparative Analysis of the Neuroprotective Potential of Oleandrin and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the experimental evidence supporting the neuroprotective effects of oleandrin, a potent cardiac glycoside, in the context of related compounds. This guide is intended for researchers, scientists, and drug development professionals.

While the initial aim of this guide was to compare the neuroprotective effects of 8-Hydroxyodoroside A and oleandrin, a thorough literature search revealed a significant lack of available scientific data on the neuroprotective properties of this compound. Therefore, this guide will focus on a detailed analysis of the neuroprotective effects of oleandrin, with comparisons to the broader class of cardiac glycosides where data is available.

Oleandrin: A Cardiac Glycoside with Neuroprotective Promise

Oleandrin is a toxic cardiac glycoside found in the Nerium oleander plant.[1] Historically known for its cardiotonic effects, recent research has unveiled its potential as a neuroprotective agent.[2][3] Studies have demonstrated its efficacy in preclinical models of ischemic stroke, suggesting a therapeutic window for intervention.[2]

Mechanism of Action

The neuroprotective effects of oleandrin are believed to be mediated through multiple pathways:

  • Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, oleandrin inhibits the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis.[4] This inhibition can lead to a reduction in ATP consumption, which may be beneficial in ischemic conditions where energy supplies are limited.[5]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Oleandrin has been shown to increase the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and plasticity.[3] This effect is mediated, at least in part, through the activation of its receptor, TrkB.

  • Blood-Brain Barrier Penetration: A critical property for any CNS-acting drug, oleandrin has been shown to be blood-brain barrier penetrant, allowing it to reach its target site in the brain.[2]

Experimental Evidence for Neuroprotection

The neuroprotective properties of oleandrin have been investigated in various in vitro and in vivo models.

In Vitro Models: Oxygen-Glucose Deprivation (OGD)

A primary model for studying ischemic injury in a dish is the oxygen-glucose deprivation (OGD) model, which mimics the conditions of a stroke.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Brain Slices

  • Tissue Preparation: Coronal brain slices are prepared from postnatal day 7 (P7) rat pups.

  • OGD Induction: Slices are subjected to a period of OGD by incubation in a glucose-free medium saturated with 95% N2 / 5% CO2.

  • Treatment: Oleandrin or a vehicle control is added to the culture medium at various time points before or after the OGD insult.

  • Assessment of Neuroprotection: Neuronal survival is assessed, often using fluorescent reporters like Yellow Fluorescent Protein (YFP) expressed in cortical neurons. The area of surviving YFP-positive neurons is quantified.

Quantitative Data Summary

CompoundModelConcentrationOutcomeReference
Oleandrin Oxygen-Glucose Deprivation (Rat Brain Slices)1 µMSignificant protection of YFP-tagged coronal brain slices from oxygen and glucose deprivation.[2]
PBI-05204 (Oleandrin-containing extract) Oxygen-Glucose Deprivation (Rat Brain Slices)-Neuroprotective activity maintained for several hours of delayed administration after OGD.[2]
Neriifolin Hypoxia-Ischemia (Neonatal Rat Model)0.15 - 0.22 mg/kg i.p.Dose-dependent reduction in interhemispheric brain weight differences.[4]
Neriifolin Middle Cerebral Artery Occlusion (Rat Model)-Reduced cerebral infarct size.[4]
Digoxin Sporadic Alzheimer's Disease (Rat Model)-Enhanced memory and neuronal survival.[6]
Ouabain Alzheimer's Disease (Transgenic Mice)-Improved cognitive performance.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of oleandrin and a typical experimental workflow for assessing neuroprotection.

Oleandrin_Neuroprotection_Pathway Oleandrin Oleandrin NKA Na+/K+-ATPase Oleandrin->NKA Inhibits BDNF_promoter BDNF Promoter Activation Oleandrin->BDNF_promoter Induces ATP_depletion Reduced ATP Depletion NKA->ATP_depletion Neuroprotection Neuroprotection ATP_depletion->Neuroprotection BDNF Increased BDNF Expression BDNF_promoter->BDNF TrkB TrkB Receptor Activation BDNF->TrkB TrkB->Neuroprotection

Caption: Signaling pathway of oleandrin-mediated neuroprotection.

OGD_Workflow start Start: Prepare Rat Brain Slices ogd Induce Oxygen-Glucose Deprivation (OGD) start->ogd treatment Administer Oleandrin or Vehicle Control ogd->treatment incubation Incubate for 24-48 hours treatment->incubation imaging Acquire Fluorescent Images of YFP-expressing Neurons incubation->imaging quantification Quantify Area of Surviving Neurons imaging->quantification analysis Statistical Analysis and Comparison of Groups quantification->analysis end End: Determine Neuroprotective Efficacy analysis->end

Caption: Experimental workflow for OGD-induced neuroprotection assay.

Comparison with Other Cardiac Glycosides

While data on this compound is absent, studies on other cardiac glycosides provide a basis for comparison and suggest a class effect.

  • Neriifolin: Structurally related to oleandrin, neriifolin has also demonstrated robust neuroprotection in both brain slice and whole-animal models of ischemic injury.[2] It has shown efficacy even with delayed administration after the ischemic insult.[7]

  • Digoxin and Digitoxin: These FDA-approved cardiac glycosides have been in clinical use for heart conditions for decades.[7] While their blood-brain barrier penetration is a point of consideration, with digoxin reported to not cross the blood-brain barrier effectively, they have shown neuroprotective effects in preclinical models of Alzheimer's disease by suppressing neuroinflammation and restoring cholinergic function.[2][6]

  • Ouabain: This cardiac glycoside has demonstrated neuroprotective effects in transgenic mouse models of Alzheimer's disease by promoting anti-inflammatory microglial polarization and reducing tau pathology.[6]

A key differentiator among these compounds appears to be their pharmacokinetic properties, particularly their ability to penetrate the blood-brain barrier. Oleandrin and neriifolin have been shown to be effective in this regard, which is a significant advantage for treating neurological disorders.[2][8]

Conclusion

Oleandrin exhibits significant neuroprotective effects in preclinical models of ischemic stroke, primarily through the inhibition of Na+/K+-ATPase and upregulation of BDNF. Its ability to cross the blood-brain barrier makes it a promising candidate for further investigation as a treatment for neurological conditions. While a direct comparison with this compound is not currently possible due to a lack of data, the broader class of cardiac glycosides demonstrates a consistent, though variably potent, neuroprotective potential. Future research should focus on elucidating the specific structure-activity relationships that govern the neuroprotective efficacy and safety of these compounds to pave the way for potential clinical applications.

References

The Structure-Activity Relationship of Cardiac Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Cardiac Glycoside Structure-Activity Relationship

The biological activity of cardiac glycosides is primarily mediated by their inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2][3] This inhibition triggers a cascade of downstream signaling events, including the modulation of pathways like PI3K/Akt, which are crucial in cell survival and proliferation.[4][5][6] The potency and selectivity of these compounds are dictated by three main structural components: the steroid core, the sugar moiety at C3, and the unsaturated lactone ring at C17.

  • The Steroid Core: The characteristic cis-fusion of the A/B and C/D rings and trans-fusion of the B/C rings of the steroid nucleus is crucial for activity. The presence and orientation of hydroxyl groups on the steroid core significantly influence binding affinity to Na+/K+-ATPase. For instance, a hydroxyl group at C14 is essential for activity.

  • The Sugar Moiety: The sugar chain attached at the C3 position of the steroid core plays a significant role in the pharmacokinetics and potency of the glycoside. The number, type, and linkage of the sugar units can affect the compound's solubility, cell permeability, and binding affinity to the Na+/K+-ATPase.[7] Generally, glycosides are more potent than their corresponding aglycones (the steroid core without the sugar).

  • The Unsaturated Lactone Ring: The nature of the unsaturated lactone ring at the C17 position is a critical determinant of activity and classifies cardiac glycosides into two main types: cardenolides (with a five-membered butenolide ring) and bufadienolides (with a six-membered pyrone ring). Both types exhibit inhibitory activity, though modifications to the lactone ring can significantly impact potency.[7]

Comparative Analysis of Cardiac Glycoside Analog Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative cardiac glycosides and their analogs against various human cancer cell lines. This data highlights how subtle structural modifications can lead to significant differences in biological activity.

CompoundCell LineIC50 (nM)Key Structural Features
Digitoxin Human Renal Adenocarcinoma (TK-10)3 - 33Trisaccharide at C3; Five-membered lactone ring
Digoxin Human Lung Cancer (H1299)460Additional hydroxyl group at C12 compared to Digitoxin
Ouabain Human Breast Cancer (MCF-7), Melanoma (UACC-62)Similar to DigitoxinHighly hydroxylated steroid core; Single rhamnose at C3
UNBS1450 Human Melanoma (VM-48)5 - 45Semi-synthetic analog of a cardenolide
Digitoxigenin-α-L-rhamnoside (D6-MA) Non-small cell lung cancer (NSCLC)More potent than DigitoxinMonosaccharide analog of digitoxin

Data sourced from multiple studies.[8][9][10][11][12] It is important to note that IC50 values can vary depending on the cell line and experimental conditions.

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[13][14][15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][16]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Na+/K+-ATPase Activity Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[17][18][19]

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The activity is determined by measuring the amount of Pi produced in the presence and absence of a specific inhibitor like ouabain. The difference between the total ATPase activity and the ouabain-insensitive ATPase activity represents the Na+/K+-ATPase activity.[18]

Procedure:

  • Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from tissues or cultured cells.

  • Reaction Setup: Prepare reaction mixtures containing the membrane preparation, buffer, MgCl2, NaCl, and KCl. For the control (ouabain-insensitive activity), add ouabain to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Calculate Activity: Subtract the ouabain-insensitive Pi production from the total Pi production to determine the Na+/K+-ATPase-specific activity. The inhibitory effect of the test compounds can be determined by adding them to the reaction mixture and calculating the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by cardiac glycosides and a typical experimental workflow for their evaluation.

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion PI3K PI3K NaK_ATPase->PI3K Signal Transduction CG Cardiac Glycoside CG->NaK_ATPase Inhibition Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion via Na+/Ca2+ Exchanger Cell_Effects Cellular Effects (e.g., Apoptosis, Decreased Proliferation) Ca_ion->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of Analogs Cell_Culture Cell Line Selection & Culture Synthesis->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay ATPase_Assay Na+/K+-ATPase Inhibition Assay Cell_Culture->ATPase_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc ATPase_Assay->IC50_Calc Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt) SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis SAR_Analysis->Mechanism_Study

References

Independent Verification of Odoroside A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Odoroside A, a cardiac glycoside with demonstrated anticancer properties, against other relevant cardiac glycosides. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating novel cancer therapeutics. While the initial topic specified "8-Hydroxyodoroside A," a thorough literature search did not yield specific data for this compound. Therefore, this guide focuses on the well-documented Odoroside A.

Executive Summary

Odoroside A, extracted from Nerium oleander, exhibits potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of reactive oxygen species (ROS) and the modulation of key signaling pathways, including ROS/p53, ROS/JNK, and the suppression of STAT-3 signaling. This guide compares the cytotoxic effects and mechanistic pathways of Odoroside A with other notable cardiac glycosides: Oleandrin, Digoxin, and Digitoxin. All these compounds share a common mechanism of inhibiting the Na+/K+-ATPase pump, which is increasingly recognized as a target for cancer therapy.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Odoroside A and other cardiac glycosides across various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

CompoundCell LineCancer TypeIC50 (nM)Reference
Odoroside A MDA-MB-231Breast Cancer183[1][2][3]
A549Lung Cancer183.5 (at 48h)[4]
Oleandrin MDA-MB-231Breast Cancer72[1]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183[1]
MCF7Breast Cancer14.5[5]
PANC-1Pancreatic Cancer5[6]
Digoxin A549Non-Small Cell Lung Cancer100 (at 24h)[7]
H1299Non-Small Cell Lung Cancer120 (at 24h)[7]
SKOV-3Ovarian Cancer>1000 (at 48h)[8]
HT-29Colon Cancer100-300[9]
OVCAR3Ovarian Cancer100-300[9]
Digitoxin K-562Leukemia6.4[10]
TK-10Renal Adenocarcinoma3-33
SKOV-3Ovarian CancerIC50 not specified, but effective[8]

Signaling Pathways and Mechanisms of Action

Cardiac glycosides exert their anticancer effects through various signaling pathways. The diagrams below illustrate the key pathways modulated by Odoroside A and its counterparts.

OdorosideA_Signaling cluster_ros_p53 ROS/p53 Pathway Odoroside A Odoroside A ROS Generation ROS Generation Odoroside A->ROS Generation p53 Activation p53 Activation ROS Generation->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest

Figure 1: Odoroside A-induced ROS/p53 signaling pathway. (Within 100 characters)

OdorosideA_ROS_JNK Odoroside A Odoroside A ROS Generation ROS Generation Odoroside A->ROS Generation JNK Phosphorylation JNK Phosphorylation ROS Generation->JNK Phosphorylation Apoptosis Apoptosis JNK Phosphorylation->Apoptosis Autophagy Autophagy JNK Phosphorylation->Autophagy

Figure 2: ROS/JNK pathway activation by Odoroside A. (Within 100 characters)

CardiacGlycoside_STAT3 Odoroside A\nOleandrin Odoroside A Oleandrin STAT-3 Phosphorylation STAT-3 Phosphorylation Odoroside A\nOleandrin->STAT-3 Phosphorylation inhibition Invasion Invasion STAT-3 Phosphorylation->Invasion

Figure 3: Inhibition of STAT-3 signaling by Odoroside A and Oleandrin. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., Odoroside A, Oleandrin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[1][3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of the cardiac glycoside for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[11][12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][17][18][19]

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Treatment Treatment with Cardiac Glycosides Cell Culture->Treatment MTT Assay Cell Viability (MTT Assay) Treatment->MTT Assay Apoptosis Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis Assay Cell Cycle Assay Cell Cycle Analysis (PI Staining) Treatment->Cell Cycle Assay Western Blot Protein Expression (Western Blot) Treatment->Western Blot

Figure 4: General workflow for in vitro evaluation of cardiac glycosides. (Within 100 characters)

Conclusion

Odoroside A demonstrates significant potential as an anticancer agent, with a mechanism of action that aligns with other well-characterized cardiac glycosides. Its ability to induce apoptosis and inhibit key cancer-promoting signaling pathways warrants further investigation. This comparative guide provides a foundation for researchers to design and interpret experiments aimed at independently verifying and expanding upon the existing knowledge of Odoroside A's biological activity. The provided experimental protocols and pathway diagrams serve as practical tools for these endeavors. Future research should focus on in vivo studies to validate the promising in vitro findings and to explore the therapeutic potential of Odoroside A in preclinical cancer models.

References

Comparative Analysis of Major Cardiac Glycosides from Thevetia peruviana across Geographical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the major cardiac glycosides—thevetin A, thevetin B, and peruvoside—isolated from Thevetia peruviana (yellow oleander) from various geographical locations. While the initial focus of this analysis was 8-Hydroxyodoroside A, extensive literature review did not confirm its presence in Thevetia peruviana. Therefore, this guide pivots to the well-documented and abundant cardiac glycosides of this plant species, which are of significant interest for their potential therapeutic applications, particularly in oncology.

Quantitative Analysis of Cardiac Glycosides

The concentration of cardiac glycosides in Thevetia peruviana can exhibit significant variation based on the geographical origin of the plant material. This variability is attributed to genetic and environmental factors. The following table summarizes the quantitative analysis of thevetin A, thevetin B, and peruvoside from different regions, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Geographical SourcePlant PartThevetin A (mg/g dry weight)Thevetin B (mg/g dry weight)Peruvoside (mg/g dry weight)Reference
India SeedsData not availablePredominantly presentData not available[1]
Sri Lanka SeedsPresentPresentPresent[1]
Nigeria LeavesData not availableData not availableData not available[2]
Mexico SeedsData not availableData not availableData not available[3]

Note: Specific quantitative data for each compound from every geographical source is limited in the publicly available literature. The table reflects the available information, highlighting the need for further comparative quantitative studies.

Experimental Protocols

Extraction of Cardiac Glycosides

A widely used method for the extraction of cardiac glycosides from Thevetia peruviana seeds is accelerated solvent extraction.[4]

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., seeds) at room temperature and grind into a fine powder.

  • Extraction:

    • Mix the powdered plant material with a suitable solvent, such as a mixture of methanol and water.

    • Perform accelerated solvent extraction using appropriate instrumentation.

    • Alternatively, use Soxhlet extraction with methanol or ethanol.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of Cardiac Glycosides

Column chromatography is a standard technique for the isolation and purification of individual cardiac glycosides from the crude extract.

Protocol:

  • Column Preparation: Pack a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different glycosides based on their polarity.

  • Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Purification: Combine the fractions containing the desired glycoside and further purify using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Cardiac Glycosides

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the quantification of thevetin A, thevetin B, and peruvoside.[3][5][6][7]

Protocol:

  • Standard Preparation: Prepare standard solutions of known concentrations of purified thevetin A, thevetin B, and peruvoside.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a specific wavelength (e.g., 220 nm) or MS detection for higher sensitivity and specificity.

  • Quantification: Generate a calibration curve using the standard solutions and determine the concentration of each glycoside in the sample by comparing its peak area to the calibration curve.

Biological Activity: Cytotoxicity and Apoptosis Induction

Cardiac glycosides from Thevetia peruviana, including thevetin A, thevetin B, and peruvoside, have demonstrated significant cytotoxic effects against various cancer cell lines.[8] The primary mechanism of action is believed to be the induction of apoptosis.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

The generally accepted signaling pathway for apoptosis induced by cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump.

apoptosis_pathway cluster_ion CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Mitochondrion Mitochondrion Ca_in->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cardiac glycoside-induced apoptosis pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for the comparative analysis of cardiac glycosides from different geographical sources.

experimental_workflow start Plant Material Collection (Different Geographical Sources) extraction Extraction of Cardiac Glycosides start->extraction crude_extract Crude Extract extraction->crude_extract isolation Isolation & Purification (Column Chromatography, Prep-HPLC) crude_extract->isolation quantification Quantification (HPLC/LC-MS) crude_extract->quantification pure_compounds Pure Thevetin A, Thevetin B, Peruvoside isolation->pure_compounds bioactivity Biological Activity Assays (Cytotoxicity, Apoptosis) pure_compounds->bioactivity data_analysis Comparative Data Analysis quantification->data_analysis bioactivity->data_analysis

References

Validating the Molecular Target of 8-Hydroxyodoroside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular target validation for 8-Hydroxyodoroside A, a cardiac glycoside isolated from Nerium indicum. As direct experimental data for this compound is limited in the public domain, this guide leverages the well-established mechanism of action for the cardiac glycoside class of compounds to infer its molecular target and compares its potential activity with other well-studied cardiac glycosides.

Executive Summary

This compound is a member of the cardiac glycoside family of natural products. The primary and well-validated molecular target of all cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump [1][2][3]. Inhibition of this ion pump leads to a cascade of downstream cellular events, which are responsible for both the therapeutic effects in heart conditions and the potential anti-cancer properties of these compounds. This guide will delve into the experimental validation of this target, compare the inhibitory activities of different cardiac glycosides, and detail the key signaling pathways involved.

Data Presentation: Comparative Inhibitory Activity of Cardiac Glycosides

CompoundTargetCell Line/SystemIC50Reference
OuabainNa+/K+-ATPasePurified pig kidney~100-200 nM[2]
DigoxinNa+/K+-ATPasePurified pig kidney~100-200 nM[2]
DigitoxinNa+/K+-ATPase--[1]
OleandrinNa+/K+-ATPase--[4]

Experimental Protocols

Validation of the interaction between a cardiac glycoside and the Na+/K+-ATPase typically involves a combination of biochemical and cell-based assays.

Na+/K+-ATPase Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of purified Na+/K+-ATPase in the presence of an inhibitor.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase-specific activity.

Detailed Protocol:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a source such as porcine kidney is used.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, KCl, and NaCl.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the cardiac glycoside (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C. A control reaction without the inhibitor and a positive control with a known inhibitor (e.g., ouabain) are also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination of Reaction: After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped by adding a solution like trichloroacetic acid.

  • Phosphate Detection: The amount of released inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay, by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the cardiac glycoside, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay

This assay assesses the effect of the compound on the viability of cells, which is an indirect measure of its interaction with its target and subsequent downstream effects.

Principle: Cardiac glycoside-induced inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium, which can trigger apoptosis. Cell viability assays measure the extent of cell death.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines known to be sensitive to cardiac glycosides (e.g., HeLa, A549) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the cardiac glycoside for a specific duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using fluorescent dyes that stain for live and dead cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity is determined.

Mandatory Visualization

Signaling Pathways Affected by this compound

The inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound initiates a complex network of downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling 8-HodoA This compound NKA Na+/K+-ATPase 8-HodoA->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Src Src Kinase NKA->Src Activates NCX Na+/Ca2+ Exchanger Na_in->NCX Inhibits Ca_in ↑ Intracellular Ca2+ NFkB NF-κB Pathway Ca_in->NFkB Modulates NCX->Ca_in EGFR EGFR Src->EGFR Transactivates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation Gene_Expression Altered Gene Expression Ras_Raf_MEK_ERK->Gene_Expression Apoptosis Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Cell_Proliferation NFkB->Apoptosis NFkB->Gene_Expression

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Target Validation

The logical flow for validating the molecular target of a novel cardiac glycoside is depicted below.

Workflow Compound This compound Hypothesis Hypothesis: Targets Na+/K+-ATPase Compound->Hypothesis In_vitro In vitro Assay: Na+/K+-ATPase Inhibition Hypothesis->In_vitro Cell_based Cell-based Assays: Cytotoxicity, Ion Flux Hypothesis->Cell_based Data_Analysis Data Analysis: IC50 Determination In_vitro->Data_Analysis Cell_based->Data_Analysis Comparison Comparison with known Cardiac Glycosides Data_Analysis->Comparison Validation Target Validated Comparison->Validation

Caption: Workflow for validating the molecular target.

Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 8-Hydroxyodoroside A and its related cardiac glycosides. Due to the limited availability of specific pharmacokinetic data for this compound, this comparison focuses primarily on oleandrin, a structurally similar and well-studied cardiac glycoside also found in the Nerium species. This document aims to provide a valuable resource for researchers by presenting available experimental data, detailing methodologies, and visualizing relevant biological pathways.

Comparative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for this compound remains scarce in publicly available literature, extensive research on the related cardiac glycoside oleandrin provides a basis for comparison. The following table summarizes the key pharmacokinetic parameters of oleandrin in various preclinical models.

ParameterOleandrin (Mice)Oleandrin (Rats)Digitoxin (Humans)Digoxin (Humans)
Administration Route Intravenous (i.v.), Oral (p.o.)Intravenous (i.v.), Oral (p.o.)OralOral
Dose 40 µg/kg (i.v.), 80 µg/kg (p.o.)1 mg/kg (i.v.), 5 mg/kg (p.o.)--
Cmax 20 min (p.o.)---
T½ (Elimination Half-life) 0.4 ± 0.1 h (i.v.), 2.3 ± 0.5 h (p.o.)[1][2]2.9 ± 0.3 h (p.o.)~5-7 days~36-48 hours
AUC0-∞ 24.6 ± 11.1 ng·h/mL (i.v.), 14.4 ± 4.3 ng·h/mL (p.o.)[2]---
Oral Bioavailability ~30%[2]7.0%~90-100%~60-80%
Metabolism Metabolized to oleandrigenin.[2]Rapidly metabolized.HepaticPrimarily renal excretion (unchanged)
Excretion 8% in urine (1.9% as oleandrin, 4.4% as oleandrigenin), 66% in feces (equal amounts of oleandrin and oleandrigenin) over 24h.[2]-Primarily hepaticPrimarily renal

Experimental Protocols

The pharmacokinetic data presented for oleandrin was obtained through rigorous experimental methodologies. Below are detailed summaries of the protocols employed in the cited studies.

Murine Pharmacokinetic Study of Oleandrin[2][4]
  • Animal Model: Male mice.

  • Drug Administration:

    • Intravenous (i.v.) administration of [3H]oleandrin at a dose of 40 µg/kg.

    • Oral (p.o.) administration of [3H]oleandrin at a dose of 80 µg/kg.

  • Sample Collection: Blood, liver, heart, kidney, and brain tissues were collected at various time points. Urine and feces were collected over 24 hours.

  • Analytical Method: Radioactivity was measured to determine the concentration of oleandrin and its metabolite, oleandrigenin. Liquid chromatography/mass spectrometry (LC/MS/MS) was also used to measure oleandrin content in the brain.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters such as elimination half-life (T½) and area under the curve (AUC).

Rat Pharmacokinetic Study of Oleandrin and Adynerin[3]
  • Animal Model: Rats.

  • Drug Administration:

    • Sublingual intravenous (i.v.) injection of oleandrin and adynerin at a dose of 1 mg/kg.

    • Oral (p.o.) administration of oleandrin and adynerin at a dose of 5 mg/kg.

  • Sample Collection: Blood samples (approximately 0.4 mL) were drawn from the tail vein at specified time intervals (0.0833, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma was separated by centrifugation at 13,000 rpm for 10 minutes and stored at -80 °C until analysis.

  • Analytical Method: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) was used for the determination of oleandrin and adynerin concentrations in plasma.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using pharmacokinetic software (DAS version 2.0).

Signaling Pathways and Mechanism of Action

Cardiac glycosides, including this compound and its relatives, exert their effects through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3] This inhibition leads to a cascade of downstream events impacting various signaling pathways.

The primary mechanism involves the binding of the cardiac glycoside to the Na+/K+-ATPase, which increases intracellular sodium concentration.[3] This, in turn, affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.[3] This increase in intracellular calcium is the basis for the cardiotonic effects of these compounds.

Beyond their impact on ion homeostasis, cardiac glycosides have been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. These include:

  • PI3K/Akt/mTOR Pathway: Some cardiac glycosides have been shown to suppress this pathway, which is often hyperactivated in cancer cells.[4]

  • NF-κB Signaling: Oleandrin and other cardiac glycosides can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[1][5]

  • STAT-3 Signaling: Oleandrin and odoroside A have been reported to inhibit the STAT-3 signaling pathway, which is involved in tumor cell invasion and metastasis.[6][7]

  • ROS/p53 Signaling: Odoroside A has been shown to induce apoptosis and cell cycle arrest through the ROS/p53 signaling pathway.[8]

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation iv_dose Intravenous (i.v.) Dosing blood Blood Sampling (Serial Time Points) iv_dose->blood po_dose Oral (p.o.) Dosing po_dose->blood processing Sample Processing (e.g., Plasma Separation) blood->processing tissue Tissue Harvesting (e.g., Liver, Heart, Kidney) tissue->processing excreta Excreta Collection (Urine, Feces) excreta->processing lcms LC-MS/MS Analysis processing->lcms pk_params Pharmacokinetic Parameter Calculation (T½, Cmax, AUC) lcms->pk_params bioavailability Bioavailability Assessment pk_params->bioavailability

Caption: A generalized workflow for preclinical pharmacokinetic studies of cardiac glycosides.

Cardiac Glycoside Mechanism of Action

mechanism_of_action CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Signaling Modulation of Signaling Pathways (PI3K/Akt, NF-κB, STAT3) NaK_ATPase->Signaling NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Cardiotonic Cardiotonic Effects Ca_in->Cardiotonic

Caption: The primary mechanism of action of cardiac glycosides leading to cardiotonic effects and modulation of intracellular signaling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 8-Hydroxyodoroside A is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a toxic cardiac glycoside. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a cardiac glycoside, a class of compounds known for their high toxicity.[1] Acute toxicity can result from ingestion, inhalation, or skin contact, potentially leading to serious cardiac effects, nausea, and other adverse health consequences. Therefore, treating this compound as highly toxic waste is imperative.

Hazard Data for Cardiac Glycosides (General):

Hazard ProfileDescriptionSource
Chemical Class Cardiac Glycoside[1]
Primary Hazard High Acute Toxicity[2]
Routes of Exposure Ingestion, Inhalation, Skin Contact
Target Organs Heart, Central Nervous System[2]
Symptoms of Exposure Nausea, vomiting, abdominal pain, lethargy, bradycardia, dysrhythmias, and hyperkalemia.[2]

Personal Protective Equipment (PPE) Requirements

Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: For handling the solid compound or creating aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process to ensure safety and compliance with hazardous waste regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing highly toxic waste.

Step 2: Waste Container Labeling

All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste

  • The associated hazards (e.g., "Highly Toxic," "Cardiac Toxin")

  • The accumulation start date

  • The principal investigator's name and laboratory contact information

Step 3: Secure Storage

Store all this compound waste in a designated, secure area within the laboratory. This area should be clearly marked and have secondary containment to prevent spills. Keep waste containers closed at all times, except when adding waste.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. This compound is highly toxic to aquatic life and must be disposed of through a licensed hazardous waste vendor.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Sharps Container sharps_waste->contain_sharps storage Store Securely with Secondary Containment contain_solid->storage contain_liquid->storage contain_sharps->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Removed by EHS ehs_contact->end

Disposal Workflow Diagram

References

Safeguarding Researchers: A Comprehensive Guide to Handling 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 8-Hydroxyodoroside A, a potent cardiac glycoside. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

This compound is a cardenolide glycoside with significant biological activity. Due to its potential toxicity, stringent safety measures are imperative during all stages of handling, from receipt to disposal. The following guidelines are designed for researchers, scientists, and drug development professionals to minimize exposure and prevent accidental poisoning.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Receiving/Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Weighing (powder) Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown over Lab CoatN95 or higher Respirator
Solubilizing Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown over Lab CoatRequired if not in a fume hood
In-vitro/In-vivo use Double Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatNot required in a fume hood
Waste Disposal Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown over Lab CoatNot generally required

It is critical to inspect all PPE for integrity before use.[1] Contaminated work clothing should not be allowed out of the workplace.[2] Always wash hands thoroughly after handling the compound, even when gloves have been worn.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential to minimize the risk of exposure to this compound. All handling of this compound must be performed in a designated area, such as a chemical fume hood or a glove box, to contain any potential aerosols or spills.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in fume hood) cluster_cleanup Decontamination & Waste Disposal cluster_post Post-Handling prep_ppe Don appropriate PPE prep_area Prepare designated work area prep_ppe->prep_area weigh Weigh solid this compound prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experiment dissolve->experiment decontaminate Decontaminate all surfaces and equipment experiment->decontaminate dispose Dispose of all waste properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol for Weighing and Solubilizing:

  • Preparation: Before handling the compound, ensure the designated chemical fume hood is clean and all necessary equipment (e.g., microbalance, spatulas, solvent, vials) is inside.

  • PPE: Don all required PPE as outlined in the table above, including double nitrile gloves, a disposable gown over your lab coat, safety goggles, and a face shield. An N95 or higher-rated respirator is mandatory when handling the powdered form of this compound.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Minimize the creation of dust.

  • Solubilization: Transfer the weighed compound to a suitable vial. Using a calibrated pipette, add the desired solvent to the vial and cap it securely. Gently vortex or sonicate to ensure complete dissolution.

  • Decontamination: After use, decontaminate all surfaces and equipment with a suitable agent, such as a 10% bleach solution followed by 70% ethanol.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste. This includes gloves, disposable gowns, pipette tips, weigh boats, and any excess solution.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All contaminated solid waste (gloves, gowns, pipette tips, etc.) must be placed in a designated, labeled, and sealed hazardous waste bag.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.

All hazardous waste must be disposed of through the institution's environmental health and safety office.[3]

Disposal Workflow for this compound Contaminated Materials

Disposal Workflow for this compound Contaminated Materials cluster_waste_types Waste Segregation cluster_containers Containment start Waste Generation solid_waste Contaminated Solid Waste (Gloves, Gowns, etc.) start->solid_waste liquid_waste Contaminated Liquid Waste (Solutions, etc.) start->liquid_waste sharps_waste Contaminated Sharps (Needles, etc.) start->sharps_waste solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_container Labeled Hazardous Waste Bottle liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container end Dispose via EHS solid_container->end liquid_container->end sharps_container->end

Caption: A logical flow for the proper disposal of waste contaminated with this compound.

In the event of a spill, evacuate the area and notify the laboratory supervisor and environmental health and safety office immediately. Only trained personnel with appropriate PPE should clean up spills. A spill kit containing absorbent material, decontamination solutions, and waste bags should be readily available in the laboratory.

By strictly adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent cardiac glycoside this compound and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.